3-Decene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H20 |
|---|---|
Molecular Weight |
140.27 g/mol |
IUPAC Name |
dec-3-ene |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3 |
InChI Key |
GVRWIAHBVAYKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (E)-3-Decene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-Decene is a valuable olefinic compound utilized as a building block in the synthesis of various fine chemicals, including insect pheromones and active pharmaceutical ingredients. The stereoselective synthesis of the (E)-isomer is of paramount importance for its biological activity and the efficiency of subsequent chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining (E)-3-decene with high stereoselectivity. Key methods, including the Horner-Wadsworth-Emmons reaction, Wittig olefination, olefin cross-metathesis, and the reduction of 3-decyne (B165594), are discussed in detail. This document includes experimental protocols, a comparative analysis of quantitative data, and mechanistic diagrams to facilitate a thorough understanding of each synthetic route.
Introduction
The precise arrangement of substituents around a carbon-carbon double bond is a critical aspect of modern organic synthesis, profoundly influencing the biological and chemical properties of a molecule. (E)-3-decene, a ten-carbon alkene with a trans-configured double bond at the C3 position, serves as a key intermediate in the synthesis of complex organic molecules. Its applications range from the synthesis of insect sex pheromones, which are crucial for environmentally friendly pest control strategies, to the construction of pharmacologically active compounds.[1][2] The stereochemical purity of (E)-3-decene is often a prerequisite for its successful application, necessitating the use of highly stereoselective synthetic methods.
This guide details and compares the most effective and commonly employed strategies for the synthesis of (E)-3-decene, providing researchers and drug development professionals with the necessary information to select and implement the most suitable method for their specific needs.
Synthetic Methodologies
Several robust methods have been developed for the stereoselective synthesis of (E)-alkenes, each with its own set of advantages and limitations. The primary routes to (E)-3-decene are:
-
Horner-Wadsworth-Emmons (HWE) Reaction
-
Wittig Reaction
-
Olefin Cross-Metathesis
-
Reduction of 3-Decyne
The following sections will provide a detailed examination of each of these methods, including reaction mechanisms, experimental protocols, and a comparative analysis of their efficiency.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and highly reliable method for the synthesis of (E)-alkenes.[3][4] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. A key advantage of the HWE reaction over the traditional Wittig reaction is that it typically yields the thermodynamically more stable (E)-alkene with high selectivity.[4] Additionally, the phosphate (B84403) byproduct is water-soluble, which simplifies the purification process.[4]
Reaction Scheme:
The synthesis of (E)-3-decene via the HWE reaction involves the reaction of heptanal (B48729) with the ylide generated from diethyl propylphosphonate.
Caption: General scheme for the HWE synthesis of (E)-3-decene.
Experimental Protocol:
A general procedure for the Horner-Wadsworth-Emmons synthesis of (E)-3-decene is as follows:
-
Preparation of the Ylide: To a suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, a solution of diethyl propylphosphonate (1.0 eq.) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Reaction with Aldehyde: The reaction mixture is cooled to 0 °C, and a solution of heptanal (1.0 eq.) in anhydrous THF is added dropwise.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
-
Work-up and Purification: The reaction is quenched by the careful addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford pure (E)-3-decene.
Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[5][6] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group adjacent to the carbanion, generally lead to the formation of (E)-alkenes.[7] For the synthesis of (E)-3-decene, a non-stabilized ylide is typically used, which may lead to a mixture of (E) and (Z) isomers. However, modifications to the reaction conditions can favor the formation of the (E)-isomer.
Reaction Scheme:
The synthesis of (E)-3-decene via the Wittig reaction involves the reaction of heptanal with propyltriphenylphosphonium ylide.
Caption: General scheme for the Wittig synthesis of (E)-3-decene.
Experimental Protocol:
A general procedure for the Wittig synthesis of (E)-3-decene is as follows:
-
Ylide Generation: To a stirred suspension of propyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq.) is added dropwise. The resulting deep red solution is stirred at room temperature for 1 hour.
-
Reaction with Aldehyde: The reaction mixture is cooled to -78 °C, and a solution of heptanal (1.0 eq.) in anhydrous THF is added dropwise.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with water, and the aqueous layer is extracted with pentane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to separate (E)-3-decene from the (Z)-isomer and triphenylphosphine oxide.
Olefin Cross-Metathesis
Olefin cross-metathesis is a powerful and versatile method for the formation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably ruthenium-based Grubbs catalysts.[8][9] This reaction allows for the "swapping" of alkylidene fragments between two different alkenes. For the synthesis of (E)-3-decene, cross-metathesis between 1-butene (B85601) and 1-octene (B94956) can be employed. The stereoselectivity of cross-metathesis can be influenced by the choice of catalyst and reaction conditions, with many second-generation Grubbs catalysts favoring the formation of the more stable (E)-isomer.
Reaction Scheme:
Caption: Olefin cross-metathesis for the synthesis of (E)-3-decene.
Experimental Protocol:
A general procedure for the cross-metathesis synthesis of (E)-3-decene is as follows:
-
Reaction Setup: In a glovebox, a solution of 1-octene (1.0 eq.) in anhydrous dichloromethane (B109758) is prepared. A second-generation Grubbs catalyst (e.g., Grubbs-Hoveyda II, 1-5 mol%) is added.
-
Addition of Gaseous Alkene: The reaction vessel is sealed and connected to a balloon filled with 1-butene gas (excess). The reaction mixture is stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography-mass spectrometry (GC-MS) to observe the formation of (E)-3-decene and the consumption of 1-octene.
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield (E)-3-decene.
Reduction of 3-Decyne
The stereoselective reduction of internal alkynes provides a direct route to alkenes. The use of dissolving metal reductions, typically with sodium or lithium in liquid ammonia (B1221849), is a classic and effective method for the preparation of (E)-alkenes.[10][11] This reaction proceeds via a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric repulsion before being protonated.[11]
Reaction Scheme:
Caption: Reduction of 3-decyne to (E)-3-decene.
Experimental Protocol:
A general procedure for the reduction of 3-decyne is as follows:
-
Reaction Setup: A three-necked flask equipped with a dry-ice condenser and a gas inlet is charged with liquid ammonia at -78 °C.
-
Dissolving Metal: Small pieces of sodium metal (2.2 eq.) are added to the liquid ammonia until a persistent blue color is observed.
-
Alkyne Addition: A solution of 3-decyne (1.0 eq.) in anhydrous diethyl ether is added dropwise to the stirred sodium-ammonia solution.
-
Reaction Progression: The reaction is stirred at -78 °C for 2-4 hours.
-
Work-up and Purification: The reaction is quenched by the careful addition of ammonium chloride. The ammonia is allowed to evaporate, and the residue is partitioned between water and diethyl ether. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by distillation or column chromatography to afford (E)-3-decene.
Comparison of Synthetic Methods
The choice of synthetic method for (E)-3-decene will depend on several factors, including the desired scale of the reaction, the availability of starting materials, and the required level of stereochemical purity. The following table summarizes the key quantitative data for each method.
| Synthetic Method | Starting Materials | Typical Yield (%) | E/Z Ratio | Key Advantages | Key Disadvantages |
| Horner-Wadsworth-Emmons | Heptanal, Diethyl propylphosphonate | 70-90 | >95:5 | High (E)-selectivity, water-soluble byproduct simplifies purification.[4] | Requires synthesis of the phosphonate reagent. |
| Wittig Reaction | Heptanal, Propyltriphenylphosphonium bromide | 50-80 | Variable | Well-established, wide substrate scope.[5] | Can produce mixtures of (E) and (Z) isomers, difficult to remove byproduct.[5] |
| Olefin Cross-Metathesis | 1-Butene, 1-Octene | 60-85 | >90:10 | Atom economical, mild reaction conditions.[8] | Requires expensive catalyst, potential for homodimerization byproducts.[8] |
| Reduction of 3-Decyne | 3-Decyne, Sodium, Liquid Ammonia | 80-95 | >98:2 | Excellent (E)-selectivity, high yields.[10][11] | Requires handling of liquid ammonia and alkali metals, synthesis of alkyne.[10] |
Conclusion
The synthesis of (E)-3-decene can be achieved with high stereoselectivity through several effective methodologies. The Horner-Wadsworth-Emmons reaction and the reduction of 3-decyne stand out for their excellent (E)-selectivity and high yields. The HWE reaction is particularly advantageous due to the ease of purification, while the alkyne reduction provides the highest stereochemical purity. Olefin cross-metathesis offers a modern and atom-economical approach, though catalyst cost may be a consideration. The Wittig reaction , while versatile, often requires careful optimization to achieve high (E)-selectivity for non-stabilized ylides. The selection of the optimal synthetic route will be dictated by the specific requirements of the research or development project, including scale, cost, and the desired purity of the final product. This guide provides the foundational knowledge and practical protocols to enable an informed decision for the synthesis of this important chemical intermediate.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Khan Academy [khanacademy.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. sciepub.com [sciepub.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of Synthetic Methods
An in-depth examination of the stereoselective synthesis of (Z)-3-decene is crucial for researchers in organic chemistry and drug development, where precise isomeric control is paramount. This guide provides a detailed overview of established methodologies, complete with experimental protocols, comparative data, and visual process diagrams to facilitate understanding and replication. The primary focus is on the Wittig reaction and alkyne semi-hydrogenation, two prominent methods for achieving high Z-selectivity.
The choice of synthetic route for (Z)-3-decene is often dictated by the desired yield, stereoselectivity, and the availability of starting materials. The following table summarizes quantitative data from established protocols, offering a clear comparison between the Wittig reaction and the semi-hydrogenation of 3-decyne (B165594).
| Method | Key Reagents | Solvent | Yield (%) | (Z):(E) Ratio | Reference |
| Wittig Reaction | n-Heptyltriphenylphosphonium bromide, NaNH2 | THF | 85-95 | >97:3 | |
| Alkyne Hydrogenation | 3-Decyne, Hydrogen (H2), Lindlar's Catalyst | Hexane (B92381) | 96 | 98:2 |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. Below are the protocols for the key methods discussed.
Wittig Reaction Protocol
This procedure utilizes a sodium amide base to generate the phosphorus ylide, which then reacts with propanal to form the desired alkene with high Z-selectivity.
Workflow Diagram:
Caption: Experimental workflow for the Wittig synthesis of (Z)-3-decene.
Detailed Steps:
-
Ylide Generation: A suspension of sodium amide (NaNH2) is prepared in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere. A solution of n-heptyltriphenylphosphonium bromide in THF is then added dropwise to the suspension. The mixture is stirred at room temperature for 1-2 hours, during which the characteristic red color of the phosphorus ylide develops.
-
Reaction with Aldehyde: The reaction flask is cooled, and a solution of propanal in THF is added dropwise to the ylide solution.
-
Workup and Purification: After stirring for an additional 2 hours, the reaction is quenched by carefully adding ice water. The product is extracted with pentane, and the organic layer is washed sequentially with water and brine. After drying over anhydrous magnesium sulfate (B86663) (MgSO4), the solvent is removed, and the crude product is purified by distillation to yield (Z)-3-decene.
Alkyne Semi-Hydrogenation Protocol
This method involves the partial reduction of an internal alkyne using a poisoned catalyst, which selectively produces the (Z)-alkene while preventing over-reduction to the alkane.
Reaction Diagram:
Caption: Catalytic semi-hydrogenation of 3-decyne to (Z)-3-decene.
Detailed Steps:
-
Catalyst Preparation: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is added to a reaction flask containing hexane as the solvent.
-
Hydrogenation: The flask is flushed with hydrogen gas, and 3-decyne is added. The reaction mixture is stirred vigorously under a hydrogen atmosphere. The progress of the reaction is monitored to ensure the hydrogenation stops at the alkene stage.
-
Workup and Purification: Upon completion, the catalyst is removed by filtration. The solvent is then evaporated from the filtrate to yield the crude product, which primarily consists of (Z)-3-decene. Further purification can be performed if necessary.
Conclusion
Both the Wittig reaction and the catalytic hydrogenation of 3-decyne are highly effective methods for synthesizing (Z)-3-decene with excellent stereoselectivity. The Wittig reaction offers a robust route starting from commercially available phosphonium (B103445) salts and aldehydes. Meanwhile, the semi-hydrogenation of 3-decyne provides a slightly higher yield and comparable stereocontrol, contingent on the availability of the alkyne precursor and careful control of the hydrogenation process to prevent alkane formation. The choice between these methods will depend on factors specific to the laboratory, including reagent availability, equipment, and desired scale of production.
physical properties of 3-decene isomers
An In-depth Technical Guide on the Physical Properties of 3-Decene Isomers
This guide provides a comprehensive overview of the known physical properties of the cis (Z) and trans (E) isomers of this compound. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines detailed experimental methodologies for the determination of these properties, and presents a logical workflow for such experimental analysis.
Core Physical Properties
This compound (C10H20) is an alkene with a double bond at the third carbon position, leading to two geometric isomers: (Z)-3-decene (cis) and (E)-3-decene (trans). These isomers exhibit distinct physical properties due to the differences in their molecular geometry.
Data Summary
The physical properties of the this compound isomers are summarized in the table below. It is important to note that some of the available data are estimations and should be treated as such in any rigorous scientific application.
| Physical Property | (Z)-3-Decene (cis) | (E)-3-Decene (trans) |
| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ |
| Molecular Weight | 140.27 g/mol [1] | 140.27 g/mol [2] |
| Boiling Point | 166.82°C (estimate)[3] | 169°C at 760 mmHg[4] |
| Melting Point | -56.93°C (estimate)[3] | -56.93°C (estimate)[4] |
| Density | 0.7631 g/cm³ (estimate)[3] | 0.749 g/cm³[4] |
| Refractive Index | 1.4195 (estimate)[3] | 1.43[4] |
Experimental Protocols
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] Common methods for its determination include simple distillation, the reflux method, and the Thiele tube method.[5][6]
Thiele Tube Method: This is a convenient method for small sample volumes.[6]
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating source (e.g., Bunsen burner or oil bath), and the liquid sample (a few drops).
-
Procedure:
-
A small amount of the this compound isomer is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer.
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and escape as a stream of bubbles.
-
The heating is stopped, and the liquid is allowed to cool.
-
The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[6]
-
Determination of Density
Density is the mass per unit volume of a substance.[7] For liquids like the this compound isomers, density can be determined using a pycnometer or by the buoyancy technique (Archimedes' principle).[8]
Pycnometer Method:
-
Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance, and the liquid sample.
-
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately measured.
-
The pycnometer is filled with the this compound isomer, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.
-
The filled pycnometer is weighed to determine the mass of the liquid.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[8]
-
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and can be used to identify and assess the purity of a sample.[9][10]
Abbe Refractometer Method:
-
Apparatus: Abbe refractometer, light source (typically a sodium lamp), dropper, and the liquid sample.
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of the this compound isomer are placed on the prism of the refractometer.
-
The prism is closed, and the light source is positioned to illuminate the sample.
-
The eyepiece is used to view the scale, and the control knob is adjusted until the boundary between the light and dark regions is sharp and centered.
-
The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of the physical properties of a liquid organic compound such as a this compound isomer.
Caption: General workflow for determining the .
References
- 1. cis-3-Decene | C10H20 | CID 5362723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-3-Decene | C10H20 | CID 5362724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 19398-86-8 CAS MSDS (CIS-3-DECENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 8. mt.com [mt.com]
- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 10. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
An In-depth Technical Guide to the Physicochemical Properties of 3-Decene
This guide provides a comprehensive overview of the boiling and melting points of 3-decene, targeting researchers, scientists, and professionals in drug development. It includes a detailed presentation of quantitative data, experimental protocols for determining these properties, and a visual representation of the experimental workflow.
Physicochemical Data of this compound
This compound, an alkene with the chemical formula C₁₀H₂₀, exists as two geometric isomers: cis (or Z) and trans (or E). These isomers exhibit slight differences in their physical properties due to the variations in their molecular geometry. The boiling and melting points for both isomers are summarized below.
| Property | cis-3-Decene | trans-3-Decene | This compound (Isomer Unspecified) |
| Boiling Point | 166.82°C (estimated)[1] | 169°C at 760 mmHg[2][3] | 173.25°C (446.4 K)[4] |
| Melting Point | -56.93°C (estimated)[1] | -56.93°C (estimated)[2][3] | Not available |
It is important to note that some of the available data for the individual isomers are estimations and may vary depending on the experimental conditions and purity of the sample.
Experimental Protocols
The determination of boiling and melting points is fundamental in characterizing a chemical substance. The following are standard laboratory protocols for these measurements.
2.1. Boiling Point Determination via Distillation
The boiling point of a liquid can be accurately determined using the distillation method. This technique is suitable when a sufficient quantity of the substance is available (typically >5 mL).[1][5]
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus. This includes a distilling flask, a condenser, a receiving flask, and a thermometer.
-
Sample Preparation: Place a measured volume of this compound (at least 5 mL) into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating: Gently heat the distilling flask. As the liquid boils, the vapor will rise and pass into the condenser.
-
Temperature Measurement: The thermometer bulb should be positioned so that it is fully immersed in the vapor phase, with the top of the bulb level with the side arm of the distilling flask leading to the condenser.
-
Data Recording: The temperature will rise and then stabilize as the vapor continuously bathes the thermometer bulb. The constant temperature observed during the collection of the distillate is recorded as the boiling point of the liquid.
-
Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure.
2.2. Melting Point Determination via the Capillary Method
For substances that are solid at or near room temperature, the capillary method is a standard technique for determining the melting point. Since this compound has a low melting point, the sample would first need to be frozen.
Methodology:
-
Sample Preparation: A small sample of this compound is frozen to a solid state. A small amount of the powdered solid is then introduced into a thin-walled glass capillary tube, which is sealed at one end.[2][6] The sample should be tightly packed to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath, such as a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) or a modern digital melting point apparatus.[2][7]
-
Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution. The heating rate should be slow, around 1-2°C per minute, as the temperature approaches the expected melting point.[7]
-
Observation and Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow (0.5-1°C).
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the boiling and melting points of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. jk-sci.com [jk-sci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. westlab.com [westlab.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
An In-depth Technical Guide to the NMR Spectrum Analysis of 3-Decene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of the cis and trans isomers of 3-decene. Due to the limited availability of directly published experimental spectra for this compound, this guide presents a detailed analysis based on established spectroscopic principles and data from analogous compounds. This information serves as a valuable reference for the identification, characterization, and quality control of this compound and similar olefinic structures within a research and development setting.
Introduction to NMR Spectroscopy of Alkenes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For alkenes like this compound, ¹H and ¹³C NMR spectroscopy provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively. Key diagnostic features in the NMR spectra of alkenes include the chemical shifts of the vinylic protons and carbons, and the magnitude of the coupling constants between vinylic protons, which can definitively distinguish between cis and trans isomers.
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following outlines a general methodology for the NMR analysis of this compound.
Sample Preparation:
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent provides a lock signal for the spectrometer and minimizes solvent interference in the ¹H NMR spectrum.
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Concentration: For ¹³C NMR, a higher concentration (20-50 mg in 0.5-0.7 mL of solvent) is often required to obtain a good signal-to-noise ratio in a reasonable time, given the low natural abundance of the ¹³C isotope.
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Spectral Width: Approximately 12 ppm, centered around 5 ppm.
-
Pulse Width: A 90° pulse is typically used.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a dilute sample.
-
-
¹³C NMR Acquisition:
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary.
-
¹H NMR Spectrum Analysis of this compound
The ¹H NMR spectrum of this compound is characterized by signals from the vinylic, allylic, and aliphatic protons. The key distinguishing feature between the cis and trans isomers is the coupling constant (J-value) between the two vinylic protons (H-3 and H-4).
dot
Figure 1: Molecular structures of trans- and cis-3-decene.
Table 1: Predicted ¹H NMR Data for this compound Isomers (in CDCl₃)
| Proton | trans-3-Decene | cis-3-Decene |
| Chemical Shift (δ, ppm) | Multiplicity | |
| H-1 | ~0.90 | t |
| H-2 | ~2.00 | p |
| H-3 | ~5.40 | dt |
| H-4 | ~5.40 | dt |
| H-5 | ~1.95 | p |
| H-6 to H-9 | ~1.2-1.4 | m |
| H-10 | ~0.88 | t |
-
Vinylic Protons (H-3 and H-4):
-
In trans-3-decene , these protons are expected to resonate around 5.40 ppm. The key diagnostic feature is a large vicinal coupling constant (³J) of approximately 15.0 Hz, which is characteristic of a trans-alkene. Each vinylic proton will appear as a doublet of triplets (dt) due to coupling with the other vinylic proton and the adjacent allylic protons.
-
In cis-3-decene , the vinylic protons are expected to appear at a slightly upfield chemical shift, around 5.35 ppm. The vicinal coupling constant will be significantly smaller, around 10.8 Hz, which is typical for a cis-alkene. The multiplicity will also be a doublet of triplets.
-
-
Allylic Protons (H-2 and H-5): These protons are adjacent to the double bond and are deshielded compared to other methylene (B1212753) protons, resonating in the range of 1.95-2.05 ppm. They will appear as pentets (or complex multiplets) due to coupling with the vinylic protons and the protons on the adjacent methylene groups.
-
Aliphatic Protons (H-6 to H-10): The remaining methylene and methyl protons of the hexyl chain will appear in the typical aliphatic region of the spectrum, between approximately 0.88 and 1.4 ppm. The terminal methyl group (H-10) will appear as a triplet.
dot
Figure 2: Logical workflow for ¹H NMR signal assignment in this compound isomers.
¹³C NMR Spectrum Analysis of this compound
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.
Table 2: Predicted ¹³C NMR Data for this compound Isomers (in CDCl₃)
| Carbon | trans-3-Decene (Predicted δ, ppm) | cis-3-Decene (Predicted δ, ppm) |
| C-1 | ~14.1 | ~14.1 |
| C-2 | ~25.7 | ~20.6 |
| C-3 | ~131.0 | ~129.5 |
| C-4 | ~125.0 | ~123.5 |
| C-5 | ~32.6 | ~27.2 |
| C-6 | ~29.3 | ~29.5 |
| C-7 | ~31.8 | ~31.9 |
| C-8 | ~22.7 | ~22.7 |
| C-9 | ~31.8 | ~31.9 |
| C-10 | ~14.1 | ~14.1 |
-
Vinylic Carbons (C-3 and C-4): These sp² hybridized carbons are significantly deshielded and appear in the downfield region of the spectrum, typically between 120 and 135 ppm.
-
Allylic Carbons (C-2 and C-5): The chemical shifts of the allylic carbons show a noticeable difference between the cis and trans isomers. In the cis isomer, steric compression (the gamma-gauche effect) causes the allylic carbons to be more shielded (appear at a lower ppm value) compared to the trans isomer.
-
Aliphatic Carbons (C-1, C-6 to C-10): The remaining sp³ hybridized carbons of the ethyl and hexyl groups resonate in the upfield region of the spectrum, from approximately 14 to 32 ppm.
dot
Figure 3: Relationship between carbon type and ¹³C NMR chemical shift regions.
Summary and Conclusion
The NMR spectral analysis of this compound provides a clear and definitive method for the identification and differentiation of its cis and trans isomers. The most significant diagnostic tool is the coupling constant between the vinylic protons in the ¹H NMR spectrum, with a value of ~15.0 Hz for the trans isomer and ~10.8 Hz for the cis isomer. Additionally, the chemical shifts of the allylic carbons in the ¹³C NMR spectrum offer a secondary method of confirmation, with the allylic carbons of the cis isomer being more shielded due to steric effects. This guide provides the fundamental data and methodologies required for researchers and scientists to confidently analyze and interpret the NMR spectra of this compound and related compounds.
Mass Spectrometry of 3-Decene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometry of 3-decene, a ten-carbon alkene. Understanding the fragmentation behavior of this molecule under electron ionization (EI) is crucial for its identification and characterization in complex mixtures. This document details its mass spectral data, outlines common fragmentation pathways, and provides standardized experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
Core Principles of Alkene Mass Spectrometry
Upon entering a mass spectrometer, organic molecules are typically ionized by a high-energy beam of electrons, leading to the formation of a molecular ion (M+•). For alkenes like this compound, this ionization involves the removal of an electron from the π bond of the double bond.[1] The resulting molecular ion is energetically unstable and undergoes fragmentation to produce a series of smaller, charged ions. The pattern of these fragment ions is characteristic of the original molecule's structure.
The fragmentation of alkenes is primarily governed by a few key mechanisms:
-
Allylic Cleavage: This is the most significant fragmentation pathway for many alkenes.[1] It involves the breaking of a carbon-carbon single bond adjacent to the double bond (the allylic position). This cleavage is favored because it results in a resonance-stabilized allylic carbocation.[1]
-
Vinylic Cleavage: This involves the cleavage of a bond directly attached to one of the double-bonded carbons. While possible, it is generally less favored than allylic cleavage.
-
McLafferty Rearrangement: This rearrangement can occur in alkenes that possess a γ-hydrogen (a hydrogen atom on the third carbon from the double bond). It involves the transfer of this hydrogen to the double bond through a six-membered transition state, followed by cleavage of the bond between the α and β carbons.[1]
Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The molecular formula for this compound is C₁₀H₂₀, with a molecular weight of approximately 140.27 g/mol .[2][3]
Quantitative Data
The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound, along with their relative intensities. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[2][3]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 41 | 100 | [C₃H₅]⁺ (Allyl Cation) |
| 55 | 95 | [C₄H₇]⁺ (Butenyl Cation) |
| 69 | 50 | [C₅H₉]⁺ (Pentenyl Cation) |
| 83 | 25 | [C₆H₁₁]⁺ (Hexenyl Cation) |
| 97 | 10 | [C₇H₁₃]⁺ (Heptenyl Cation) |
| 112 | 5 | [C₈H₁₆]⁺• (Loss of C₂H₄) |
| 140 | <5 | [C₁₀H₂₀]⁺• (Molecular Ion) |
Note: Intensities are approximate and can vary slightly between different instruments and experimental conditions.
Fragmentation Pathways of this compound
The fragmentation of this compound can be rationalized through the core principles of alkene mass spectrometry. The primary fragmentation pathways are illustrated below.
References
An In-depth Technical Guide to the Natural Sources and Biosynthesis of 3-Decene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Decene, a ten-carbon mono-unsaturated alkene, is a volatile organic compound (VOC) with potential applications in various fields, including chemical synthesis and as a signaling molecule. This technical guide provides a comprehensive overview of the known natural sources and biosynthetic pathways of this compound. While the presence of this compound in the natural world is not extensively documented, evidence points to its production by certain microorganisms. This document details the current understanding of microbial alkene biosynthesis, which serves as the foundation for elucidating the formation of this compound. Furthermore, this guide outlines detailed experimental protocols for the extraction, identification, and quantification of this compound from microbial cultures, and provides a framework for the heterologous production of this compound.
Natural Sources of this compound
The identification of natural sources of this compound is an ongoing area of research. To date, the most definitive evidence for its natural production comes from the fungal kingdom.
Fungal Production
Studies on the volatile organic compounds produced by various fungal species have led to the identification of this compound in the headspace of the filamentous fungus Trichoderma asperellum.[1] Trichoderma species are well-known for their biocontrol properties and their ability to produce a diverse array of secondary metabolites.[2][3][4][5] The production of this compound by T. asperellum suggests its potential role in fungal metabolism or ecological interactions.
At present, quantitative data on the production levels of this compound by Trichoderma asperellum remains limited in the scientific literature. Further research is required to quantify the yield of this compound from fungal fermentations and to understand the influence of culture conditions on its production.
Other Potential Sources (Plants and Insects)
While the presence of a wide variety of alkenes has been reported in plant essential oils and as insect semiochemicals, direct evidence for the natural occurrence of this compound in these sources is scarce.[6][7] Some related compounds, such as (Z)-3-decenol, have been identified as insect pheromones.[5] The possibility of this compound acting as a precursor or a minor component in these complex mixtures cannot be entirely ruled out and warrants further investigation.
Biosynthesis of this compound
The biosynthesis of alkenes, including this compound, in microorganisms is intrinsically linked to fatty acid metabolism. Several enzymatic pathways have been elucidated that convert fatty acids or their derivatives into terminal and internal alkenes.
Overview of Microbial Alkene Biosynthesis
Microorganisms have evolved diverse strategies to produce hydrocarbons. The primary pathways for alkene biosynthesis originate from the cellular pool of fatty acids. These pathways can be broadly categorized as follows:
-
Head-to-Head Condensation: This pathway involves the condensation of two fatty acyl-CoAs or acyl-ACPs, followed by a series of enzymatic reactions to yield a long-chain alkene.
-
Decarboxylation of Fatty Acids: This mechanism involves the removal of a carboxyl group from a fatty acid precursor.
-
Defatty-acylation/Decarbonylation: This pathway utilizes a fatty aldehyde intermediate.
Key Enzymes in Alkene Biosynthesis
Several key enzyme families have been identified as crucial for microbial alkene production:
-
OleT (P450 Peroxygenase): The OleT enzyme, a member of the cytochrome P450 family, catalyzes the decarboxylation of free fatty acids to produce terminal alkenes (1-alkenes).
-
OleABCD System: This multi-protein system is responsible for the production of internal alkenes through a head-to-head condensation mechanism of two fatty acyl-CoA molecules. The OleA component is a key condensing enzyme.
-
UndB (Oxidative Decarboxylase): This enzyme is involved in the production of terminal alkenes from free fatty acids.
The biosynthesis of this compound, an internal alkene, is most likely to proceed via a pathway analogous to the OleABCD system, utilizing a C10 fatty acid precursor.
Proposed Biosynthetic Pathway for this compound
Based on the established mechanisms of internal alkene biosynthesis in microorganisms, a putative pathway for this compound can be proposed. This pathway would likely originate from a C10 fatty acid, such as decanoic acid, which is activated to its acyl-CoA or acyl-ACP derivative.
Figure 1: Proposed biosynthetic pathway for this compound via a head-to-head condensation mechanism.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of this compound from microbial sources.
Culturing of Trichoderma asperellum
Objective: To cultivate Trichoderma asperellum for the production of volatile organic compounds, including this compound.
Materials:
-
Trichoderma asperellum strain
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile flasks
-
Incubator
Protocol:
-
Inoculate Trichoderma asperellum onto PDA plates and incubate at 25-28°C for 5-7 days until sporulation is observed.
-
Prepare a spore suspension by adding sterile water to the PDA plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer.
-
Inoculate sterile PDB in flasks with the spore suspension to a final concentration of 1 x 10^6 spores/mL.
-
Incubate the liquid cultures at 25-28°C with shaking (150 rpm) for 5-10 days.
Extraction and Analysis of this compound by SPME-GC-MS
Objective: To extract and identify this compound from the headspace of Trichoderma asperellum cultures using Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10][11][12]
Materials:
-
SPME fiber assembly with a suitable coating (e.g., PDMS/DVB)
-
Headspace vials (20 mL) with septa
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
This compound standard
Protocol:
-
Transfer a known volume of the Trichoderma asperellum liquid culture into a headspace vial and seal it.
-
Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.
-
Expose the SPME fiber to the headspace for a specific time (e.g., 30-60 minutes) to adsorb the volatile compounds.
-
Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.
-
Perform GC-MS analysis using a suitable capillary column (e.g., DB-5ms) and a temperature program optimized for the separation of C10 alkenes.
-
Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program: Initial temperature of 40°C for 2 min, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C, hold for 5 min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
Heterologous Production of this compound in E. coli
Objective: To engineer Escherichia coli for the production of this compound by expressing the relevant biosynthetic genes.
Materials:
-
E. coli expression host (e.g., BL21(DE3))
-
Expression vector (e.g., pET series)
-
Genes encoding the alkene biosynthetic pathway (e.g., OleABCD cluster)
-
Restriction enzymes, ligase, and other molecular biology reagents
-
LB medium and appropriate antibiotics
-
IPTG (isopropyl β-D-1-thiogalactopyranoside)
Protocol:
-
Amplify the genes of the chosen alkene biosynthetic pathway (e.g., OleABCD) from the genomic DNA of a known alkene-producing microorganism.
-
Clone the amplified genes into a suitable expression vector under the control of an inducible promoter (e.g., T7 promoter).
-
Transform the recombinant plasmid into the E. coli expression host.
-
Grow the transformed E. coli in LB medium to a mid-log phase (OD600 ≈ 0.6-0.8).
-
Induce gene expression by adding IPTG to the culture.
-
Continue the cultivation for a specified period (e.g., 24-48 hours) at a suitable temperature (e.g., 20-30°C).
-
Extract and analyze the produced alkenes from the culture using the SPME-GC-MS method described in section 3.2.
Figure 2: Experimental workflow for the heterologous production of this compound in E. coli.
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically for this compound production from natural sources. The table below is provided as a template for future data compilation as research in this area progresses.
| Natural Source | Organism | Compound | Concentration/Yield | Reference |
| Fungus | Trichoderma asperellum | This compound | Data Not Available | [1] |
Conclusion and Future Outlook
The study of the natural sources and biosynthesis of this compound is an emerging field with significant potential. The identification of Trichoderma asperellum as a producer of this alkene provides a crucial starting point for further investigation. Future research should focus on:
-
Quantitative Analysis: Determining the yield of this compound from T. asperellum and optimizing fermentation conditions for enhanced production.
-
Pathway Elucidation: Identifying the specific enzymes and genetic pathways responsible for this compound biosynthesis in T. asperellum.
-
Exploration of Other Sources: Screening a wider range of microorganisms, plants, and insects for the presence of this compound.
-
Metabolic Engineering: Leveraging the knowledge of biosynthetic pathways to engineer robust microbial cell factories for the sustainable production of this compound.
This technical guide serves as a foundational resource for researchers embarking on the study of this compound, providing a comprehensive overview of the current knowledge and a practical guide for future experimental work.
References
- 1. [Antagonistic activity of volatile metabolites from Trichoderma asperellum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Features of a Novel Trichoderma asperellum YNQJ1002 with Potent Antagonistic Activity against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Functional Groups of Floral Scent Compounds [ebrary.net]
- 8. Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Analysis of volatile compounds emitted by filamentous fungi using solid-phase microextraction-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Biosynthesis of 3-Decene in Lepidoptera: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical communication in Lepidoptera is a cornerstone of their reproductive biology, with female-produced sex pheromones playing a critical role in mate attraction. These pheromones are typically blends of several compounds, and while major components have been extensively studied, the biosynthesis of minor components like the C10 alkene 3-decene remains an area of active investigation. Most lepidopteran sex pheromones are classified as Type I, which are C10-C18 alcohols, aldehydes, and acetate (B1210297) esters derived from fatty acids. Hydrocarbon pheromones, while less common, are also derived from fatty acid metabolism and are crucial for the specificity of the pheromone signal. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, outlines key experimental protocols for its elucidation, and presents a framework for the quantitative analysis of this process.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound in the pheromone glands of female Lepidoptera is hypothesized to originate from standard fatty acid metabolism, followed by specific desaturation and terminal modification steps. While the complete pathway has not been elucidated for a specific lepidopteran species, a plausible route can be constructed based on known enzymatic reactions in insect pheromone biosynthesis.[1][2] The pathway likely involves three main stages: de novo synthesis of a saturated fatty acid precursor, introduction of a double bond by a desaturase, and conversion of the fatty acyl precursor to a hydrocarbon.
The proposed pathway begins with the ubiquitous synthesis of fatty acids.[2] Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC). Fatty acid synthase (FAS) then catalyzes the iterative addition of two-carbon units from malonyl-CoA to the growing acyl chain, culminating in the production of decanoyl-CoA, a 10-carbon saturated fatty acyl-CoA.[3]
The key step for generating the alkene is the introduction of a double bond at the Δ³ position of decanoyl-CoA by a specific acyl-CoA desaturase. The final conversion to a hydrocarbon likely proceeds through reduction of the acyl-CoA to an aldehyde (3-decenal) by a fatty acyl-CoA reductase (FAR), followed by an oxidative decarbonylation reaction catalyzed by a cytochrome P450 enzyme to yield this compound.[4][5]
Key Enzymes in this compound Biosynthesis
The biosynthesis of this compound is dependent on a suite of specialized enzymes. While insects may utilize enzymes from general fatty acid metabolism, pheromone production often involves unique, gland-specific enzymes.[1]
-
Fatty Acid Synthase (FAS): This multi-enzyme complex is responsible for the de novo synthesis of fatty acids. In the context of this compound biosynthesis, FAS would need to produce a C10 acyl-CoA precursor. The termination of chain elongation at C10 is a critical control point.[3]
-
Acyl-CoA Desaturases (FADs): These enzymes are crucial for creating the double bonds that characterize most lepidopteran pheromones.[6] A highly specific Δ³-desaturase would be required to act on decanoyl-CoA to produce the this compound precursor. The diversity of FADs in Lepidoptera allows for the production of a wide array of unsaturated fatty acids.[7]
-
Fatty Acyl-CoA Reductases (FARs): FARs catalyze the reduction of fatty acyl-CoAs to their corresponding fatty alcohols, which can then be converted to aldehydes.[8] Pheromone-gland specific FARs (pgFARs) often exhibit substrate specificity that helps determine the final pheromone composition.
-
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is involved in a vast range of metabolic processes, including the synthesis and degradation of pheromones.[9] An insect-specific P450 oxidative decarbonylase is implicated in the final step of converting a fatty aldehyde to a hydrocarbon, which would be the terminal step in this compound biosynthesis.[5][10]
Quantitative Data Presentation
The quantitative analysis of pheromone biosynthesis is essential for understanding the regulation and output of the pathway. While specific kinetic data for the enzymes involved in this compound biosynthesis are not yet available, the following table summarizes the types of quantitative data that are typically gathered in such studies, with representative values drawn from research on related lepidopteran pheromone systems.
| Parameter | Description | Representative Value/Range | Reference |
| Enzyme Kinetics | |||
| Km (for Desaturase) | Michaelis constant, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity. | 1.5 - 15 µM | [11] |
| Vmax (for Desaturase) | Maximum rate of reaction when the enzyme is saturated with the substrate. | 0.1 - 1.0 nmol/min/mg protein | [11] |
| Substrate Specificity | |||
| Desaturase Activity | Relative conversion rate of different fatty acyl-CoA substrates by a candidate desaturase. | C10:CoA (100%), C12:CoA (80%), C14:CoA (30%), C16:CoA (5%) | [6][12] |
| Pheromone Titer | |||
| Glandular Content | The amount of a specific pheromone component present in a single female pheromone gland. | 1 - 50 ng/gland | [13] |
| Release Rate | The rate at which the pheromone is emitted by a calling female. | 0.1 - 5 ng/hr | [14] |
Experimental Protocols
Elucidating the biosynthetic pathway of this compound requires a combination of biochemical and molecular techniques. The following protocols describe key experiments for identifying precursors, isolating candidate genes, and functionally characterizing the enzymes involved.
Protocol 1: Identification of Precursors Using Labeled Substrates
This protocol aims to identify the direct fatty acid precursor of this compound by tracing the incorporation of isotopically labeled compounds.
Methodology:
-
Synthesize Labeled Precursors: Synthesize potential precursors, such as decanoic acid, labeled with stable isotopes (e.g., Deuterium or ¹³C).
-
Topical Application: Apply a solution of the labeled precursor (e.g., 1 µg in 1 µL of hexane) directly onto the extruded pheromone gland of a female moth during its calling period.
-
Incubation: Allow the female to metabolize the precursor for a defined period (e.g., 1-4 hours).
-
Pheromone Gland Extraction: Excise the pheromone gland and extract the lipids with a suitable solvent like hexane.
-
GC-MS Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS). The incorporation of the label into this compound is confirmed by an increase in the molecular weight of the corresponding mass spectral fragments.[15]
Protocol 2: Transcriptome Analysis and Candidate Gene Identification
This protocol uses high-throughput sequencing to identify genes that are highly expressed in the pheromone gland and may be involved in this compound biosynthesis.
Methodology:
-
Tissue Dissection: Dissect pheromone glands and, as a control, other tissues (e.g., abdominal tissue, fat body) from female moths.
-
RNA Extraction: Extract total RNA from the dissected tissues using a standard kit (e.g., TRIzol).
-
Library Preparation and Sequencing: Prepare cDNA libraries from the RNA samples and perform high-throughput sequencing (RNA-Seq).
-
Bioinformatic Analysis:
-
Assemble the sequencing reads into a transcriptome.
-
Perform differential expression analysis to identify genes that are significantly upregulated in the pheromone gland compared to control tissues.
-
Annotate the upregulated genes by sequence homology (BLAST) to identify candidate desaturases, reductases, P450s, and other relevant enzymes.[12]
-
Protocol 3: Functional Characterization by Heterologous Expression
This protocol confirms the function of a candidate enzyme, such as a desaturase, by expressing it in a non-native host system.
Methodology:
-
Gene Cloning: Amplify the full-length coding sequence of a candidate gene (e.g., a putative Δ³-desaturase) from pheromone gland cDNA.
-
Vector Construction: Clone the gene into a suitable expression vector for a host system like the yeast Saccharomyces cerevisiae.
-
Yeast Transformation: Transform the expression vector into a suitable yeast strain.
-
Substrate Feeding: Culture the transformed yeast and provide a potential substrate, such as decanoic acid, to the culture medium.
-
Metabolite Extraction and Analysis: After a period of incubation, extract the fatty acids from the yeast culture. Methylate the fatty acids to form fatty acid methyl esters (FAMEs).
-
GC-MS Analysis: Analyze the FAMEs by GC-MS. The presence of a new peak corresponding to methyl 3-decenoate in the yeast expressing the candidate gene (but not in control yeast) confirms the enzyme's function as a Δ³-desaturase.[16]
Conclusion
The biosynthesis of this compound in Lepidoptera is a specialized branch of fatty acid metabolism, culminating in a species-specific hydrocarbon pheromone component. Although the precise pathway is yet to be fully elucidated, it is hypothesized to involve de novo fatty acid synthesis to a C10 precursor, followed by a Δ³-desaturation and subsequent decarbonylation. The validation of this pathway and the characterization of the involved enzymes—fatty acid synthases, specific desaturases, reductases, and cytochrome P450s—rely on a combination of isotopic labeling studies, transcriptomics, and heterologous expression systems. A thorough understanding of this biosynthetic route not only enhances our knowledge of insect chemical ecology but also opens avenues for the development of novel, targeted pest management strategies through the disruption of pheromone biosynthesis or the biotechnological production of pheromones for mating disruption.
References
- 1. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]
- 3. The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular genetics and evolution of pheromone biosynthesis in Lepidoptera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotechnological potential of insect fatty acid-modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of Volatile Moth Sex Pheromones in Transgenic Nicotiana benthamiana Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insect P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A cytochrome P450 gene plays a role in the recognition of sex pheromones in the tobacco cutworm, Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Female moth pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Olefinic Allure: A Technical Guide to 3-Decene and its Potential in Pest Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of chemical ecology, semiochemicals serve as a vital language, mediating interactions between organisms. Among these, 3-decene, a simple ten-carbon olefin, is emerging as a significant player with considerable potential for the development of novel pest management strategies. This technical guide provides an in-depth exploration of this compound as a semiochemical, focusing on its role in the chemical ecology of key agricultural pests, particularly the codling moth (Cydia pomonella). Drawing upon available research, this document details its behavioral effects, summarizes quantitative data from various bioassays, outlines experimental protocols, and visualizes relevant biological and experimental workflows.
While direct research on this compound is still developing, this guide synthesizes findings from structurally related compounds, such as decyl acetate (B1210297) and various decenyl and dodecenyl acetates, to build a comprehensive understanding of its potential applications in pest control. The primary focus is on the codling moth, a major economic pest of pome fruits, for which a wealth of data on related semiochemicals exists.
Data Presentation: Behavioral and Electrophysiological Responses to this compound and Related Compounds
The following tables summarize quantitative data from electroantennography (EAG), gas chromatography-electroantennographic detection (GC-EAD), and various behavioral bioassays investigating the response of insects, primarily the codling moth, to this compound and analogous C10 and C12 compounds.
Table 1: Electroantennogram (EAG) Responses of Codling Moth (Cydia pomonella) to Various Semiochemicals
| Compound | Concentration/Dose | EAG Response (mV or % of Standard) | Reference |
| Nonanal | 10 μg/μL | Significant EAG response | [1] |
| Decanal | 10 μg/μL | Significant EAG response | [2][3] |
| (E,E)-8,10-dodecadien-1-ol (Codlemone) | 1 µg | Strong EAG response (standard) | [4][5] |
| (E,Z)-8,10-dodecadien-1-ol | 1 µg | Reduced EAG response compared to Codlemone | [6] |
| (Z,E)-8,10-dodecadien-1-ol | 1 µg | Slightly increased EAG response in wind tunnel | [6] |
| (Z,Z)-8,10-dodecadien-1-ol | 1 µg | Antagonistic effect at high concentrations | [6] |
| (E,E)-8,10-dodecadienyl acetate | Not specified | Neuron response detected | [5] |
| α-farnesene | Not specified | Neuron response detected | [5] |
Table 2: Behavioral Responses of Codling Moth (Cydia pomonella) in Laboratory and Field Assays
| Compound/Lure | Assay Type | Key Findings | Reference |
| Decyl acetate | Field Trapping | Attracts male false codling moths (Cryptophlebia leucotreta) | [7] |
| Nonanal | Y-tube olfactometer | Attracted more female codling moths | [8] |
| Decanal | Y-tube olfactometer | Attracted more female codling moths | [8] |
| α-farnesene | Olfactometer | Mated females responded actively to 0.01 µg | [9] |
| (E,Z)-8,10-dodecadien-1-ol | Wind Tunnel & Field | Decreased male landings and trap captures | [6] |
| (Z,E)-8,10-dodecadienol | Wind Tunnel | Slightly increased male flight response | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols employed in the study of insect responses to semiochemicals like this compound and its analogs.
Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD)
EAG is a technique used to measure the electrical output of an insect's antenna in response to an airborne chemical stimulus. GC-EAD couples this with gas chromatography to identify which specific compounds in a mixture elicit an antennal response.[10]
Protocol Outline:
-
Antenna Preparation: An antenna is excised from a live, immobilized insect (e.g., a male codling moth). The tip and base of the antenna are placed into electrodes containing a saline solution to ensure electrical contact.
-
Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. Test compounds, dissolved in a solvent and applied to filter paper, are introduced into the airstream.
-
Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. A depolarization of the antennal membrane is observed as a negative voltage change, indicating a response.
-
GC-EAD: The effluent from a gas chromatograph column is split. One portion goes to a standard detector (e.g., Flame Ionization Detector - FID), and the other is directed over the prepared antenna. This allows for the simultaneous recording of the chemical profile and the insect's antennal response to each eluting compound.[11]
Behavioral Bioassays
A Y-tube olfactometer is a simple choice assay to determine the preference of an insect for one of two odor sources.[8]
Protocol Outline:
-
Apparatus: A Y-shaped glass or plastic tube with a central arm and two side arms.
-
Airflow: Purified and humidified air is passed through each of the side arms towards the central arm.
-
Odor Introduction: The test compound is introduced into the airflow of one arm (treatment), while the other arm contains a solvent control.
-
Insect Release: An individual insect is released at the downwind end of the central arm.
-
Observation: The insect's choice of arm and the time spent in each arm are recorded. A statistically significant preference for the treatment arm indicates attraction.
Wind tunnels provide a more realistic environment to study an insect's flight behavior in response to an odor plume.[6]
Protocol Outline:
-
Apparatus: A long, enclosed tunnel with a controlled, laminar airflow.
-
Odor Source: A dispenser releasing the test semiochemical is placed at the upwind end of the tunnel.
-
Insect Release: Insects are released from a platform at the downwind end.
-
Observation: The flight path, upwind flight initiation, and contact with the odor source are recorded.
Field trapping experiments are essential for evaluating the efficacy of a semiochemical under real-world conditions.[7]
Protocol Outline:
-
Trap Design: Various trap designs can be used, such as delta traps or wing traps, typically lined with a sticky substance.
-
Lure Preparation: The semiochemical is loaded onto a dispenser (e.g., a rubber septum) at a specific concentration.
-
Trap Deployment: Traps are placed in the target environment (e.g., an orchard) in a randomized block design. Control traps are baited with a solvent-only lure.
-
Data Collection: Traps are checked regularly, and the number of captured target insects is recorded.
Signaling Pathways and Experimental Workflows (Graphviz Visualizations)
To better illustrate the complex processes involved in semiochemical research, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. iris.unitn.it [iris.unitn.it]
- 4. Electrophysiological and field activity of halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component, in codling moth (Cydia pomonella L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antennal response of codling moth males, Cydia pomonella L. (Lepidoptera: Tortricidae), to the geometric isomers of codlemone and codlemone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Roles of alpha-farnesene in the behaviors of codling moth females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographic-electroantennographic detection gc-ead: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
Unraveling the Scent Trail: The Early Discovery of 3-Decene as an Ant Pheromone
A foundational pillar in the study of chemical communication among social insects was the identification of 3-decene as a key component of the trail pheromone of the African weaver ant, Oecophylla longinoda. Groundbreaking research in the 1970s, spearheaded by the likes of Bradshaw, Baker, and Howse, meticulously dissected the complex chemical language of these ants, revealing the subtle yet powerful role of this unsaturated hydrocarbon in guiding colony members. This in-depth technical guide explores the seminal early research that led to the discovery of this compound as a pheromone, detailing the experimental protocols, presenting the quantitative data, and visualizing the scientific workflow of the time.
From Glandular Secretions to Chemical Identity: The Analytical Workflow
The initial challenge for researchers was to isolate and identify the chemical signals responsible for trail-following behavior in Oecophylla longinoda. This necessitated a multi-step approach, beginning with the collection of glandular secretions and culminating in the precise chemical characterization of the active compounds.
Methodological & Application
Application Note: High-Resolution Analysis of 3-Decene Isomers by Gas Chromatography
Abstract
This application note presents a detailed methodology for the qualitative and quantitative analysis of 3-decene isomers (cis- and trans-) using gas chromatography (GC). The separation of these isomers is a common analytical challenge due to their similar physical properties. This document provides two primary protocols: one utilizing a non-polar stationary phase for general screening and another employing a polar stationary phase for enhanced resolution of geometric isomers. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require accurate and reproducible analysis of C10 alkenes.
Introduction
Decene (C10H20) isomers are important intermediates and components in various chemical syntheses and industrial processes. The position and geometry of the double bond significantly influence the chemical reactivity and physical properties of these compounds. Therefore, the ability to separate and quantify specific isomers, such as cis- and trans-3-decene (B95635), is crucial for process optimization, quality control, and research and development. Gas chromatography is the premier analytical technique for this purpose, offering high resolution and sensitivity.[1] The choice of the GC column's stationary phase is a critical factor, with non-polar columns separating isomers primarily by their boiling points and polar columns providing separation based on interactions with the double bond.[2]
Experimental Protocols
Sample Preparation
For accurate and reproducible results, proper sample preparation is essential.
Materials:
-
This compound isomer standard (cis/trans mixture)
-
Internal standard (e.g., n-nonane or n-undecane)
-
High-purity solvent (e.g., hexane (B92381) or pentane)
-
Volumetric flasks
-
Microsyringes
Procedure:
-
Stock Standard Preparation: Accurately prepare a stock solution of a this compound isomer mixture in the chosen solvent.
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard in the same solvent.
-
Calibration Standards: Create a series of calibration standards by making serial dilutions of the this compound stock solution. Add a constant, known concentration of the internal standard to each calibration standard and the blank.
-
Sample Preparation: Dilute the unknown sample with the solvent to a concentration within the calibration range. Add the same concentration of the internal standard to the diluted sample.
Method 1: Separation on a Non-Polar Column
This method is suitable for the general analysis of C10 hydrocarbons and provides a separation of this compound isomers based on their boiling points. On non-polar phases, the trans-isomer typically elutes before the cis-isomer.[2]
Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A GC system or equivalent |
| Column | DB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless, 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 40°C (hold for 5 min), ramp to 150°C at 5°C/min, hold for 2 min |
| Detector | Flame Ionization Detector (FID), 280°C |
| Makeup Gas | Nitrogen, 25 mL/min |
Method 2: High-Resolution Separation on a Polar Column
For enhanced separation of cis- and trans-3-decene, a polar stationary phase is recommended. The polar phase interacts with the electron-rich double bond, often leading to increased retention times and potentially a reversal of the elution order of cis and trans isomers compared to non-polar columns.[2]
Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A GC system or equivalent |
| Column | Carbowax 20M (polyethylene glycol), 60 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless, 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 50°C (hold for 5 min), ramp to 120°C at 3°C/min, hold for 10 min |
| Detector | Flame Ionization Detector (FID), 280°C |
| Makeup Gas | Nitrogen, 25 mL/min |
Quantitative Analysis
Quantitative analysis is performed by constructing a calibration curve using an internal standard method to compensate for variations in injection volume and instrument response.
-
Calibration Curve: Inject the prepared calibration standards and plot the ratio of the peak area of each this compound isomer to the peak area of the internal standard against the concentration of each isomer.
-
Linear Regression: Perform a linear regression on the calibration data to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.995 is typically considered acceptable.
-
Quantification of Unknowns: Inject the prepared unknown sample. Using the peak area ratios obtained and the calibration equation, calculate the concentration of cis- and trans-3-decene in the sample.
Data Presentation
The following tables summarize typical retention time and quantitative data for the analysis of this compound isomers.
Table 1: Typical Retention Times of this compound Isomers
| Compound | Method 1 (Non-Polar Column) Retention Time (min) | Method 2 (Polar Column) Retention Time (min) |
| n-Nonane (Internal Standard) | 10.5 | 12.2 |
| trans-3-Decene | 12.8 | 18.5 |
| cis-3-Decene | 13.1 | 18.2 |
| n-Undecane (Internal Standard) | 14.5 | 20.1 |
Note: Retention times are approximate and may vary depending on the specific instrument, column condition, and exact operating parameters.
Table 2: Example Quantitative Data for a this compound Sample (Method 2)
| Analyte | Retention Time (min) | Peak Area | Concentration (mg/mL) |
| n-Nonane (IS) | 12.2 | 55,000 | 1.0 (spiked) |
| cis-3-Decene | 18.2 | 42,500 | 0.75 |
| trans-3-Decene | 18.5 | 68,000 | 1.25 |
Visualizations
Caption: Experimental workflow for this compound analysis by GC.
Caption: Logical relationship of column polarity and elution order.
References
Application Notes and Protocols for GC-MS Calibration Using 3-Decene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Accurate quantification by GC-MS relies on the use of calibration standards. 3-Decene, a C10 alkene, can serve as a reliable standard for the analysis of various hydrocarbons and other volatile organic compounds (VOCs) due to its volatility and chemical properties. This document provides detailed application notes and protocols for the use of this compound as a calibration standard in GC-MS analysis.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for its effective use as a GC-MS standard. Both cis- and trans-isomers of this compound exist, and their properties are summarized below.
| Property | Value |
| Molecular Formula | C10H20[1][2] |
| Molecular Weight | 140.27 g/mol [1][2] |
| Boiling Point | Approximately 170 °C (predicted) |
| Vapor Pressure | Relatively high, suitable for GC analysis |
| Solubility | Insoluble in water, soluble in organic solvents (e.g., hexane (B92381), methanol) |
Experimental Protocols
Preparation of this compound Standard Solutions
Accurate preparation of standard solutions is fundamental for generating reliable calibration curves.
Materials:
-
This compound (cis or trans isomer, high purity)
-
Hexane (or other suitable volatile solvent, GC grade)
-
Volumetric flasks (Class A)
-
Micropipettes
Protocol:
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of pure this compound.
-
Dissolve the weighed this compound in a 10 mL Class A volumetric flask using hexane.
-
Ensure the solution is thoroughly mixed. This is your primary stock solution.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution to prepare a series of working standards with concentrations spanning the expected range of the analyte in your samples.[3]
-
For example, to prepare a 100 µg/mL standard, dilute 1 mL of the 1000 µg/mL stock solution to 10 mL with hexane in a volumetric flask.
-
Typical calibration concentrations might range from 0.1 µg/mL to 50 µg/mL.
-
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters that can be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column[4] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C[4] |
| Injection Mode | Splitless or Split (e.g., 50:1 split ratio)[5] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2 min, then ramp to 250°C at 10°C/min, and hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Ion Source Temperature | 230 °C |
| Mass Range | 40-300 amu (full scan) |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Calibration Curve Construction
A calibration curve is essential for quantitative analysis.[3]
Protocol:
-
Inject each of the prepared this compound working standard solutions into the GC-MS system using the parameters outlined above.
-
For each concentration, identify the chromatographic peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak area for a characteristic ion of this compound (e.g., m/z 55, 69, 83, or the molecular ion if observable).
-
Plot the peak area (y-axis) against the concentration of the standard (x-axis).
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value ≥ 0.995 is generally considered acceptable.
Logical Workflow for GC-MS Calibration
References
- 1. cis-3-Decene | C10H20 | CID 5362723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-3-Decene | C10H20 | CID 5362724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
Application Notes and Protocols for Field Trial Design of 3-Decene as an Insect Lure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semiochemicals, including kairomones derived from host plants, play a crucial role in the foraging and reproductive behaviors of insects. The identification and application of these chemical cues offer a targeted and environmentally conscious approach to pest management, forming a cornerstone of many Integrated Pest Management (IPM) programs.[1][2][3] 3-Decene, a volatile organic compound, represents a candidate kairomone for the attraction of specific insect pests. Its structural similarity to other known insect attractants, such as (Z)-3-Decenol, a sex pheromone for certain beetle species, suggests its potential as a lure.[4]
These application notes provide a comprehensive framework for the systematic evaluation of this compound as an insect lure through a phased field trial design. The protocols outlined below cover preliminary screening to dose-response optimization and are intended to guide researchers in generating robust data for the potential development of this compound-based lures for monitoring and control of pest populations.
Data Presentation
Effective evaluation of a candidate lure necessitates meticulous data collection and clear presentation. The following tables are examples of how to structure quantitative data gathered during field trials of this compound.
Table 1: Hypothetical Trap Catch Data for this compound Lures Compared to Controls
| Treatment | Target Insect Species | Mean No. of Insects Captured (± SE) | Non-Target Species Captured (Mean ± SE) |
| This compound Lure (100 mg) | Species A | 45.3 ± 5.2 | 5.1 ± 1.1 |
| This compound Lure (100 mg) | Species B | 12.1 ± 2.5 | 4.8 ± 1.0 |
| Pheromone Lure (Standard) | Species A | 52.8 ± 6.1 | 2.3 ± 0.8 |
| Unbaited Control | Species A | 3.5 ± 1.0 | 8.9 ± 1.7 |
| Unbaited Control | Species B | 2.8 ± 0.9 | 7.5 ± 1.5 |
Table 2: Example of Dose-Response Field Experiment Results for this compound Lure and Target Species A
| This compound Loading (mg) | Mean Trap Catch (± SE) |
| 0 (Control) | 4.2 ± 1.1 |
| 10 | 15.7 ± 2.8 |
| 50 | 38.9 ± 4.5 |
| 100 | 48.1 ± 5.3 |
| 200 | 46.5 ± 5.1 |
| 500 | 35.2 ± 4.0 |
Experimental Protocols
A phased approach is recommended for the evaluation of this compound, progressing from laboratory-based bioassays to field trials.
Phase 1: Preliminary Laboratory Bioassays
Objective: To confirm the biological activity of this compound on the target insect species.
Protocol: Y-Tube Olfactometer Bioassay
-
Apparatus: A glass Y-tube olfactometer with a clean, humidified, and filtered air source.
-
Odor Source Preparation:
-
Treatment Arm: A filter paper loaded with a known concentration of this compound (e.g., 10 µg in 10 µL of hexane).
-
Control Arm: A filter paper with the solvent only (e.g., 10 µL of hexane).
-
-
Procedure:
-
Introduce a single insect into the base of the Y-tube.
-
Allow a set time (e.g., 5-10 minutes) for the insect to choose an arm.
-
A choice is recorded when the insect moves a defined distance into one of the arms.
-
Record the number of insects choosing the treatment and control arms.
-
Replicate the experiment multiple times with new insects and fresh odor sources.
-
Phase 2: Field Screening and Lure Formulation
Objective: To test the efficacy of this compound in a field setting and to develop a suitable lure dispenser.
Protocol: Lure Preparation and Dispenser Selection
-
Lure Formulation:
-
Prepare different loadings of this compound (e.g., 10 mg, 50 mg, 100 mg, 200 mg) by applying the neat compound or a solution in a suitable solvent to a dispenser.
-
Common dispensers include rubber septa, cotton wicks, and specialized slow-release matrices.
-
-
Dispenser Selection Criteria:
-
Consistent release rate over a desired period.
-
Protection of the active ingredient from environmental degradation.
-
Ease of handling and deployment.
-
Protocol: Initial Field Trapping
-
Trap Selection: Choose a trap type appropriate for the target insect's biology and behavior. Common types include:
-
Delta traps: Suitable for many moth species.
-
Bucket traps: Effective for a wide range of flying insects.
-
Sticky traps: Useful for smaller insects like aphids and thrips.
-
-
Experimental Design:
-
Employ a randomized complete block design with multiple replicates of each treatment.
-
Treatments should include various this compound loadings and an unbaited control.
-
Place traps at a sufficient distance from each other to avoid interference (typically >20 meters).
-
-
Data Collection:
-
Service traps at regular intervals (e.g., weekly).
-
Count and identify all captured insects.
-
Record environmental data such as temperature, humidity, and wind speed.
-
Phase 3: Dose-Response Optimization
Objective: To determine the optimal loading of this compound for maximizing the capture of the target species while minimizing non-target captures.
Protocol: Dose-Response Field Experiment
-
Treatments: Based on the results of Phase 2, select a range of this compound loadings that bracket the most effective dose. Include a zero-dose control.
-
Experimental Setup: Follow the randomized complete block design as described in Phase 2, ensuring a sufficient number of replicates for statistical power.
-
Data Analysis:
-
Analyze the data using Analysis of Variance (ANOVA).
-
If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare means.
-
Model the dose-response relationship to identify the optimal lure loading.
-
Mandatory Visualization
Caption: Experimental workflow for the evaluation of this compound as an insect lure.
Caption: Generalized signaling pathway of an insect's response to a chemical lure.
References
Application Notes and Protocols for the High-Purity Synthesis and Purification of 3-Decene
Introduction
3-Decene is an alkene hydrocarbon with the chemical formula C10H20. As an internal olefin, it exists as two distinct geometric isomers, (E)-3-decene and (Z)-3-decene. High-purity isomers of this compound are valuable as starting materials and intermediates in organic synthesis, including the development of pharmaceuticals, agrochemicals, and specialty polymers. The precise location and geometry of the double bond are critical for these applications, necessitating synthetic routes that offer high regioselectivity and stereoselectivity, coupled with rigorous purification methods. These application notes provide detailed protocols for the synthesis and purification of this compound, tailored for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through several modern organic chemistry methods. The choice of method often depends on the desired isomeric purity, available starting materials, and scalability. Two of the most reliable and versatile methods are the Wittig reaction and olefin metathesis.
Method 1: Wittig Reaction
The Wittig reaction is a renowned method for converting aldehydes and ketones into alkenes with a high degree of control over the location of the double bond.[1][2] For the synthesis of this compound, this reaction involves the coupling of a seven-carbon aldehyde (heptanal) with a three-carbon phosphorus ylide. The stereochemical outcome ((E) vs. (Z) isomer) is highly dependent on the nature of the ylide and the reaction conditions.[3] Unstabilized ylides, such as the one used in this protocol, typically favor the formation of the (Z)-alkene.[1][3]
Experimental Protocol: Synthesis of (Z)-3-Decene via Wittig Reaction
-
Preparation of the Phosphonium (B103445) Ylide (Wittig Reagent):
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add propyltriphenylphosphonium bromide (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a septum.
-
Add anhydrous tetrahydrofuran (B95107) (THF) via syringe to dissolve the phosphonium salt.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.05 equivalents), dropwise to the stirred solution. The appearance of a deep orange or red color indicates the formation of the ylide.
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for an additional 30 minutes.
-
-
Reaction with Heptanal (B48729):
-
Cool the ylide solution back down to -78 °C.
-
Slowly add heptanal (1.0 equivalent), dissolved in a small amount of anhydrous THF, to the ylide solution via syringe.
-
Allow the reaction mixture to stir at -78 °C for one hour, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Initial Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product will contain this compound and triphenylphosphine (B44618) oxide, a major byproduct of the Wittig reaction.[4]
-
To remove the bulk of the triphenylphosphine oxide, the crude oil can be triturated with cold hexanes and filtered, as the byproduct is poorly soluble in hexanes.
-
Method 2: Olefin Cross-Metathesis
Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by scission and regeneration of carbon-carbon double bonds.[5][6] Cross-metathesis between two different terminal alkenes, such as 1-butene (B85601) and 1-octene (B94956), can produce this compound. This reaction is catalyzed by transition metal complexes, most commonly those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum.[6] These catalysts are known for their excellent functional group tolerance.[7]
Experimental Protocol: Synthesis of this compound via Cross-Metathesis
-
Reaction Setup:
-
To a clean, dry Schlenk flask under an inert atmosphere, add 1-octene (1.0 equivalent).
-
Add a suitable solvent, such as anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Add a second-generation Grubbs' catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium, typically 1-5 mol%).
-
-
Addition of 1-Butene:
-
Cool the reaction mixture to 0 °C.
-
Bubble 1-butene gas (a slight excess, e.g., 1.2 equivalents) through the stirred solution for 15-30 minutes, or add a pre-determined mass of liquefied 1-butene.
-
Seal the flask and allow the reaction to warm to room temperature. Stir for 4-12 hours. The reaction progress can be monitored by gas chromatography (GC).
-
-
Work-up and Initial Purification:
-
Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Pass the crude product through a short plug of silica (B1680970) gel, eluting with hexanes, to remove the ruthenium catalyst residues.
-
The resulting product will be a mixture of (E)- and (Z)-3-decene, along with residual starting materials and homodimerization byproducts.
-
Data Presentation
Table 1: Physical Properties of Decene Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Isomer Type |
| (E)-3-Decene | C₁₀H₂₀ | 140.27 | ~171-172 | Geometric Isomer |
| (Z)-3-Decene | C₁₀H₂₀ | 140.27 | ~172-173 | Geometric Isomer |
| 1-Decene (B1663960) | C₁₀H₂₀ | 140.27 | 170.6 | Positional Isomer |
| n-Decane | C₁₀H₂₂ | 142.28 | 174.1 | Potential Impurity |
Table 2: Comparison of Synthesis Methods for this compound
| Method | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Wittig Reaction | 60-85% | Good (Z-selective with unstabilized ylides) | Fixed double bond position.[2] | Stoichiometric amounts of phosphonium salts and base required; produces triphenylphosphine oxide byproduct.[4] |
| Olefin Metathesis | 50-80% | Poor (typically yields E/Z mixtures) | Catalytic method, good functional group tolerance.[5][7] | Requires specialized catalysts; may produce homodimerized byproducts; separation of E/Z isomers is necessary. |
High-Purity Purification Protocols
Achieving high purity for this compound requires separating it from reaction byproducts, unreacted starting materials, and, most critically, other decene isomers whose boiling points are very close.
Method 1: Fractional Distillation
Fractional distillation is used to separate liquids with similar boiling points.[8] By using a fractionating column, the mixture undergoes multiple vaporization-condensation cycles, enriching the vapor with the more volatile component at each stage.[8] This method is effective for removing impurities with a sufficient boiling point difference from this compound, such as n-decane or residual heptanal. However, separating (E)- and (Z)-3-decene, or other positional isomers, is extremely challenging due to their nearly identical boiling points and may require a highly efficient column.[9][10]
Experimental Protocol: Purification by Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Place the crude this compound mixture into the distillation flask along with a magnetic stir bar or boiling chips.
-
-
Distillation Process:
-
Heat the flask gently using a heating mantle.
-
Slowly increase the temperature until the liquid begins to boil and the vapor starts to rise up the fractionating column.
-
Maintain a slow and steady distillation rate. The temperature at the distillation head should remain constant during the collection of a pure fraction.
-
Collect fractions based on the boiling point. A small initial fraction (forerun) containing more volatile impurities should be collected and discarded.
-
Collect the main fraction corresponding to the boiling point of this compound (~171-173 °C).
-
Stop the distillation before the flask runs dry to avoid the formation of potentially explosive peroxides.
-
-
Purity Analysis:
-
Analyze the collected fractions by Gas Chromatography (GC) or GC-MS to determine their purity and isomeric composition.[11]
-
Method 2: Preparative Gas Chromatography (Prep-GC)
For the highest possible purity and effective separation of geometric and positional isomers, preparative gas chromatography is the method of choice.[12][13] Prep-GC utilizes the same principles as analytical GC but is scaled up to allow for the collection of purified fractions of the separated components.[14]
Experimental Protocol: Purification by Preparative Gas Chromatography
-
System Preparation:
-
Equip a preparative gas chromatograph with a suitable column. A non-polar or medium-polarity column (e.g., packed with a dimethylpolysiloxane or polyethylene (B3416737) glycol phase) of sufficient length and diameter is typically used for separating hydrocarbon isomers.
-
Optimize the analytical conditions (temperature program, carrier gas flow rate) on an analytical GC first to achieve baseline separation of this compound from its isomers and impurities.
-
-
Sample Injection and Separation:
-
Inject a small volume of the crude or fractionally distilled this compound into the preparative GC. The injection volume will depend on the column capacity.
-
The sample is vaporized and carried through the column by an inert gas (e.g., Helium or Nitrogen).[11]
-
Components separate based on their differential partitioning between the stationary and mobile phases.
-
-
Fraction Collection:
-
The column effluent is split between a detector (e.g., a flame ionization detector or thermal conductivity detector) and a collection trap.
-
Monitor the chromatogram in real-time. As the peak corresponding to the desired this compound isomer elutes, open the valve to the collection trap.
-
The traps are typically cooled with liquid nitrogen or a dry ice/acetone bath to condense the purified compound.
-
-
Recovery and Analysis:
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound via the Wittig reaction.
Caption: Workflow for the synthesis and purification of this compound via olefin metathesis.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. 烯烃复分解反应 [sigmaaldrich.com]
- 6. nobelprize.org [nobelprize.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Purification [chem.rochester.edu]
- 9. US5382329A - Separation of 1-decene from decane by azeotropic distillation - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Preparative gas chromatography and its applications. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantitative Analysis of 3-Decene in Pheromone Gland Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Decene is a mono-unsaturated alkene that has been identified as a potential component of insect pheromone blends. Pheromones are critical for chemical communication in insects, mediating behaviors such as mating, aggregation, and alarm signaling. The precise quantitative composition of these blends is often crucial for their biological activity. Therefore, the accurate and reliable quantification of individual components like this compound in pheromone gland extracts is essential for understanding insect chemical ecology, developing effective pest management strategies, and exploring potential applications in drug development.
These application notes provide a comprehensive guide to the quantitative analysis of this compound from insect pheromone gland extracts using Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for the analysis of volatile and semi-volatile organic compounds.
Data Presentation: Quantitative Analysis of Pheromone Components
| Compound | Insect Species | Gland Type | Quantity per Insect (ng) | Analytical Method | Reference |
| (Z)-3-Dodecen-1-ol | Macrotermes annandalei | Sternal Gland | ~1 | GC-MS | [1] |
| (Z)-9-Tricosene | Musca domestica (Housefly) | Cuticle | - | GC-MS | [2] |
| (Z)-11-Hexadecenal | Heliothis virescens (Tobacco budworm) | Pheromone Gland | 10-150 | GC-MS | |
| Undecanal | Galleria mellonella (Greater wax moth) | Pheromone Gland | - | GC-MS | [2] |
| 1-Undecanol | Galleria mellonella (Greater wax moth) | Pheromone Gland | - | GC-MS | [2] |
| Nonanal | Galleria mellonella (Greater wax moth) | Pheromone Gland | - | GC-MS | [2] |
| 1-Nonanol | Galleria mellonella (Greater wax moth) | Pheromone Gland | - | GC-MS | [2] |
Experimental Protocols
The following protocols are based on established methods for the analysis of insect pheromones and related volatile compounds.[1][3][4]
Protocol 1: Pheromone Gland Extraction
This protocol describes a standard method for the solvent extraction of pheromones from dissected insect glands.[1]
Materials:
-
Insect specimens
-
Stereomicroscope
-
Fine-tipped forceps and micro-scissors
-
2 mL glass vials with PTFE-lined caps
-
High-purity hexane (B92381) (or dichloromethane)
-
Micropipettes and tips
-
Internal standard solution (e.g., a known concentration of a non-endogenous, structurally similar compound like an odd-chain hydrocarbon)
Procedure:
-
Anesthetize the insect by cooling it at 4°C for several minutes.
-
Under a stereomicroscope, carefully dissect the pheromone gland. The location of the gland is species-specific and may require prior anatomical investigation.
-
Immediately place the dissected gland into a 2 mL glass vial.
-
Add a precise volume (e.g., 50 µL) of high-purity hexane to the vial.
-
If using an internal standard for quantification, add a known amount to the hexane.
-
Seal the vial and allow the extraction to proceed for at least 30 minutes at room temperature.
-
Carefully transfer the hexane extract to a clean vial for GC-MS analysis, avoiding transfer of the gland tissue.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the instrumental parameters for the quantitative analysis of this compound. Optimization for specific instruments and sample matrices is recommended.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[3]
GC Parameters:
-
Injector: Splitless mode at 250°C.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 10°C/min.
-
Ramp to 280°C at a rate of 20°C/min.
-
Hold at 280°C for 5 minutes.
-
Note: This program is a starting point and should be optimized for the separation of this compound from other components in the extract.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Ion Source Temperature: 230°C.
-
Acquisition Mode:
-
Full Scan: For initial identification of this compound and other compounds, scan a mass range of m/z 50-400.
-
Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of this compound and the internal standard to enhance sensitivity and selectivity.[3]
-
Protocol 3: Quantification
Quantitative analysis is achieved by creating a calibration curve using a certified standard of this compound.
Procedure:
-
Prepare a series of calibration standards of this compound at different known concentrations in hexane. Each standard should also contain the internal standard at a constant concentration.
-
Analyze each calibration standard using the optimized GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Perform a linear regression to obtain the equation of the line.
-
Analyze the pheromone gland extracts using the same GC-MS method.
-
Determine the peak area ratio of this compound to the internal standard in the sample chromatogram.
-
Use the calibration curve to calculate the concentration of this compound in the extract. The total amount per insect can then be calculated based on the extraction volume.[1]
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical relationships in the analytical process for this compound quantification.
References
Application Notes and Protocols for Testing 3-Decene Attraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semiochemicals, such as 3-decene, are organic compounds that mediate interactions between organisms and play a crucial role in behaviors like mating, aggregation, and foraging.[1][2] Understanding the attractive or repellent nature of these volatile compounds is paramount for developing novel pest management strategies and for identifying new targets in drug development, particularly for vector-borne diseases.[2][3] This document provides detailed application notes and standardized protocols for designing and executing behavioral assays to test the attractant properties of this compound on model organisms, specifically insects (e.g., Drosophila melanogaster) and nematodes (e.g., Caenorhabditis elegans). The methodologies described herein are adaptable for screening various volatile compounds.
Principles of Behavioral Assay Design
The core principle of a choice-based behavioral assay is to present an organism with a controlled choice between a test substance and a neutral control, and to quantify its preference.[4][5] For volatile compounds like this compound, this is typically achieved using an olfactometer for insects or a chemotaxis plate for nematodes.
-
Nematode Chemotaxis: Nematodes are placed on an agar (B569324) plate at a defined distance from spots containing the test compound and a control substance.[8][9][10] Their movement towards or away from these spots over a period of time indicates attraction or repulsion.[8][10]
Experimental Protocols
Protocol 1: Y-Tube Olfactometer Assay for Drosophila melanogaster
This protocol details a binary choice assay to assess the attraction of fruit flies to this compound.
Materials:
-
Y-tube olfactometer (glass or PTFE)
-
Air pump or compressed air source
-
Flow meters to regulate airflow[11]
-
Humidifier (e.g., a flask with distilled water)
-
Charcoal filter for purifying incoming air[12]
-
Odor source chambers
-
Drosophila melanogaster (e.g., Canton-S strain), 3-5 days old, starved for 2-4 hours
-
This compound (high purity)
-
Solvent (e.g., paraffin (B1166041) oil or hexane)
-
Filter paper discs
-
Stopwatch
-
Dissecting microscope or camera for observation
Methodology:
-
Preparation of Odor Source:
-
Prepare a serial dilution of this compound in the chosen solvent (e.g., 1%, 0.1%, 0.01%).
-
Apply a standard volume (e.g., 10 µL) of the this compound dilution to a filter paper disc and allow the solvent to evaporate for a few seconds.
-
Apply an equal volume of the solvent alone to another filter paper disc to serve as the control.
-
Place the this compound-treated disc in one odor source chamber and the solvent control disc in another.
-
-
Olfactometer Setup:
-
Assemble the Y-tube olfactometer as shown in the workflow diagram below.
-
Connect the air source to the charcoal filter and humidifier.
-
Split the purified, humidified air stream and pass each through a flow meter, ensuring equal flow rates (e.g., 100 mL/min) to each arm of the Y-tube.[13]
-
Connect the odor source chambers to the respective arms of the Y-tube.
-
-
Behavioral Assay:
-
Gently introduce a single fly into the base of the Y-tube's stem.
-
Allow the fly to acclimate for a short period (e.g., 1 minute).
-
Start the stopwatch and observe the fly's movement for a set duration (e.g., 5 minutes).[13]
-
Record the first arm the fly enters (first choice) and the total time spent in each arm. A choice is typically defined as the fly moving a certain distance (e.g., 2 cm) into an arm.
-
After each trial, remove the fly and clean the olfactometer thoroughly with ethanol (B145695) and distilled water, then bake at a high temperature to remove any residual odors.
-
Rotate the position of the test and control arms between trials to avoid positional bias.
-
Repeat the assay with a sufficient number of flies (e.g., n=50) for statistical power.
-
Data Analysis:
-
Preference Index (PI): Calculate the PI to quantify the behavioral response. PI = (Number of flies choosing this compound arm - Number of flies choosing control arm) / (Total number of flies that made a choice) A positive PI indicates attraction, a negative PI indicates repulsion, and a PI near zero suggests no preference.
-
Statistical Analysis: Use a chi-square test to determine if the observed distribution of choices is significantly different from a random (50:50) distribution. A t-test or ANOVA can be used to compare the time spent in each arm.
Protocol 2: Four-Quadrant Chemotaxis Assay for Caenorhabditis elegans
This protocol is adapted for testing the attraction of nematodes to this compound on an agar plate.[8][9]
Materials:
-
6 cm Petri dishes with chemotaxis agar (a low-concentration agar)[9]
-
C. elegans (e.g., N2 Bristol strain), synchronized young adults[8][14]
-
This compound
-
Solvent (e.g., ethanol)
-
Sodium azide (B81097) (NaN₃) solution (e.g., 1 M) as an anesthetic[8]
-
Micropipette
-
Dissecting microscope
Methodology:
-
Plate Preparation:
-
Worm Preparation:
-
Chemotaxis Assay:
-
Prepare a dilution of this compound in the solvent.
-
At the "Test" spots, apply a small volume (e.g., 1 µL) of the this compound solution and 1 µL of sodium azide.
-
At the "Control" spots, apply 1 µL of the solvent and 1 µL of sodium azide.[10]
-
Carefully place a population of washed worms (e.g., 50-200) at the origin.[8]
-
Allow the assay to run for a set time (e.g., 60 minutes) at a constant temperature.[8][9]
-
-
Data Collection:
Data Analysis:
-
Chemotaxis Index (CI): Calculate the CI to measure the behavioral response.[8][10] CI = (Number of worms at Test spots - Number of worms at Control spots) / (Total number of worms counted) A positive CI indicates attraction, a negative CI indicates repulsion, and a CI near zero indicates no chemotaxis.
-
Statistical Analysis: Use a t-test to determine if the calculated CI is significantly different from zero.
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Y-Tube Olfactometer Results for D. melanogaster Attraction to this compound
| Concentration of this compound | No. Flies Choosing this compound | No. Flies Choosing Control | No. Flies with No Choice | Preference Index (PI) | Chi-Square (χ²) Value | p-value |
| 0.01% | 35 | 15 | 5 | 0.40 | 8.00 | < 0.01 |
| 0.1% | 42 | 8 | 3 | 0.68 | 23.12 | < 0.001 |
| 1% | 38 | 12 | 6 | 0.52 | 13.52 | < 0.001 |
| Solvent Control | 24 | 26 | 4 | -0.04 | 0.08 | > 0.05 |
Table 2: Chemotaxis Assay Results for C. elegans Attraction to this compound
| Concentration of this compound | Mean No. Worms at Test Spots (± SEM) | Mean No. Worms at Control Spots (± SEM) | Chemotaxis Index (CI) (± SEM) | t-test vs. 0 (p-value) |
| 0.1% | 68 ± 5.2 | 32 ± 4.1 | 0.36 ± 0.06 | < 0.01 |
| 1% | 85 ± 6.8 | 25 ± 3.5 | 0.55 ± 0.05 | < 0.001 |
| 10% | 75 ± 7.1 | 30 ± 4.9 | 0.43 ± 0.07 | < 0.01 |
| Solvent Control | 48 ± 4.5 | 52 ± 5.0 | -0.04 ± 0.03 | > 0.05 |
Visualizations
References
- 1. plantprotection.pl [plantprotection.pl]
- 2. Semiochemical - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. An introduction to “discrete choice experiments” for behavior analysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. C. elegans Chemotaxis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Experiment 3—Olfactometry Bioassays [bio-protocol.org]
- 14. A simple yet reliable assay for chemotaxis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield and purity of 3-decene synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of synthetic 3-decene.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial and laboratory methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include olefin metathesis and the Wittig reaction.[1][2] Olefin metathesis involves the redistribution of alkene fragments, often catalyzed by ruthenium or molybdenum complexes, and is known for its efficiency and generation of fewer byproducts.[1][3] The Wittig reaction utilizes a phosphorus ylide to react with an aldehyde (heptanal in this case), offering a reliable way to form the carbon-carbon double bond with good control over its location.[4][5] A variation of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, is also commonly used and offers advantages in byproduct removal.[6]
Q2: How can I control the stereoselectivity (E/Z isomerism) of the double bond in this compound synthesis?
A2: Controlling stereoselectivity depends heavily on the chosen synthetic route.
-
For high (E)-selectivity , the Horner-Wadsworth-Emmons (HWE) reaction using a stabilized phosphonate (B1237965) ylide is highly recommended as it thermodynamically favors the formation of the (E)-alkene.[6][7]
-
For high (Z)-selectivity , a traditional Wittig reaction with an unstabilized ylide is typically employed.[7] Modifications like the Schlosser modification can also enhance Z-selectivity.
Q3: What are the primary advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the classic Wittig reaction for this synthesis?
A3: The HWE reaction presents two main advantages over the traditional Wittig reaction. First, the phosphonate carbanions used are generally more nucleophilic. Second, the dialkylphosphate byproduct generated in the HWE reaction is water-soluble, which greatly simplifies its removal during the aqueous workup, unlike the often difficult-to-separate triphenylphosphine (B44618) oxide from the Wittig reaction.[6]
Q4: What are the most common impurities found in crude this compound, and how can they be removed?
A4: Common impurities can include unreacted starting materials (e.g., heptanal (B48729), phosphonium (B103445) salt), byproducts like triphenylphosphine oxide (from Wittig) or isomers of this compound (e.g., 2-decene, 4-decene).[6][8] Purification is typically achieved through aqueous extraction to remove water-soluble impurities, followed by flash column chromatography on silica (B1680970) gel to separate the product from non-polar byproducts and isomers.[6] In some cases, fractional distillation can also be effective for separating isomers if their boiling points are sufficiently different.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My this compound synthesis via the Wittig/HWE reaction resulted in a very low yield. What are the possible causes and solutions?
A: Low yield can stem from several factors related to reagents, reaction conditions, or workup procedures. Below is a breakdown of potential causes and their solutions.
| Possible Cause | Solution |
| Poor Quality of Reagents | Use freshly distilled heptanal to ensure it is free of carboxylic acid impurities. Ensure the phosphonium salt or phosphonate ester is pure and thoroughly dried before use.[7] |
| Ineffective Ylide Formation | Use a sufficiently strong and fresh base (e.g., n-BuLi, NaH, t-BuOK) to ensure complete deprotonation of the phosphonium salt.[9] Ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen) as ylides are sensitive to oxygen and moisture.[2][10] |
| Suboptimal Reaction Temperature | For unstabilized Wittig ylides (Z-selective), maintain low temperatures to preserve ylide stability. For stabilized HWE reagents (E-selective), higher temperatures (room temperature to ~50 °C) can sometimes improve the reaction rate and yield.[7] |
| Product Loss During Workup | To prevent mechanical losses, minimize the number of transfer steps.[11] Ensure complete extraction of the nonpolar this compound from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., diethyl ether, hexanes) and washing the combined organic layers with brine.[7] |
Issue 2: Product Contaminated with Byproducts
Q: My final this compound product is contaminated with a significant amount of triphenylphosphine oxide. How can I effectively remove it?
A: Triphenylphosphine oxide is a common and often persistent byproduct of the Wittig reaction.[6]
| Purification Method | Procedure |
| Column Chromatography | This is the most reliable method. Use a silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the nonpolar this compound from the more polar triphenylphosphine oxide.[6] |
| Precipitation/Filtration | In some cases, the oxide can be precipitated. After concentrating the reaction mixture, add a solvent in which this compound is soluble but triphenylphosphine oxide is not (e.g., cold diethyl ether or hexanes). The byproduct will precipitate and can be removed by filtration.[4] |
| Aqueous Extraction (for HWE) | To avoid this issue altogether, consider using the Horner-Wadsworth-Emmons reaction, as its phosphate (B84403) byproduct is water-soluble and easily removed with an aqueous wash.[6] |
Issue 3: Poor Stereoselectivity (Incorrect E/Z Ratio)
Q: My synthesis produced a mixture of (E)- and (Z)-3-decene, but I need a pure isomer. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity requires careful selection of reagents and reaction conditions.
| Desired Isomer | Recommended Method & Conditions |
| (E)-3-decene | Horner-Wadsworth-Emmons (HWE) Reaction: Use a stabilized phosphonate ylide, such as one derived from triethyl phosphonoacetate (followed by reduction of the ester). These reagents favor the formation of the thermodynamically more stable (E)-alkene.[6][7] |
| (Z)-3-decene | Wittig Reaction with Unstabilized Ylides: Use a non-stabilized ylide (e.g., from propyltriphenylphosphonium bromide) in an aprotic solvent. These conditions kinetically favor the formation of the cis-(Z)-alkene.[7] |
Experimental Protocols
Protocol 1: Synthesis of (E)-3-decene via Horner-Wadsworth-Emmons Reaction
This two-step protocol involves an HWE olefination to produce an α,β-unsaturated ester, followed by its reduction to the target alkene.
Step A: HWE Olefination to Ethyl (E)-3-dodecenoate
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Wash the NaH with anhydrous hexanes three times to remove the mineral oil. Add anhydrous tetrahydrofuran (B95107) (THF).
-
Ylide Formation: Cool the flask to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 eq) dropwise to the NaH suspension. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen gas evolution ceases.
-
Olefination: Cool the resulting ylide solution back to 0 °C. Add a solution of heptanal (1.0 eq) in anhydrous THF dropwise over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup and Extraction: Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[7]
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude ethyl (E)-3-dodecenoate by flash column chromatography on silica gel.[7]
Step B: Reduction to (E)-3-decene (Note: This is a conceptual step. A more direct HWE route to the alkene would use a different phosphonate. The following is adapted from a similar reduction)
-
Setup: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C.
-
Reduction: Add a solution of the purified ethyl (E)-3-dodecenoate (1.0 eq) in anhydrous diethyl ether dropwise. Stir the reaction at 0 °C for 2 hours.
-
Final Workup: Quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and more water. Stir until a white precipitate forms, filter the solid, and wash it thoroughly with diethyl ether. Dry the combined filtrate and concentrate under reduced pressure to yield (E)-3-dodecen-1-ol, which would then require deoxygenation. A more direct synthesis of this compound would be preferable.
Protocol 2: Synthesis of this compound via Olefin Metathesis
This protocol describes a cross-metathesis reaction between 1-butene (B85601) and 1-nonene (B85954).
-
Reaction Setup: In a glove box under an argon atmosphere, add the chosen ruthenium catalyst (e.g., Grubbs' second-generation catalyst, 0.01-1 mol%) to a clean, dry reaction vessel equipped with a stir bar.[12]
-
Solvent and Substrate Addition: Add degassed, anhydrous solvent (e.g., dichloromethane). Add 1-nonene (1.0 eq) to the vessel.
-
Reaction: Seal the vessel and introduce 1-butene (excess) via a dip-tube or by bubbling it through the solution. Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir.[12]
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) to observe the formation of this compound and the byproduct ethene. Efficiently removing the gaseous ethene byproduct can help drive the reaction equilibrium toward completion.[3]
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The catalyst can be removed by filtering the solution through a pad of silica gel or activated alumina. Concentrate the filtrate under reduced pressure and purify the resulting crude this compound by flash column chromatography or distillation.
Data Presentation
Table 1: Optimization of Olefin Metathesis Reaction Conditions
(Data adapted from ethenolysis of methyl oleate, illustrating parameter effects)
| Entry | Catalyst Loading (mol ppm) | Temperature (°C) | Time (min) | Achieved Yield (%) |
| 1 | 100 | 60 | 120 | 24 |
| 2 | 10 | 40 | 240 | 8 |
This table demonstrates that higher catalyst loading and temperature can increase reaction rates, but optimization is key to balancing yield and catalyst cost.[12]
Table 2: Troubleshooting Low Yield in Wittig/HWE Reactions
(Summary of common issues and their impact)
| Issue | Potential Impact on Yield | Recommended Action |
| Impure Aldehyde | Significant reduction | Distill aldehyde immediately before use. |
| Wet Solvent/Glassware | Complete reaction failure | Flame-dry all glassware; use anhydrous solvents.[10] |
| Insufficient Base | Low conversion | Use freshly titrated or new bottle of strong base. |
| Inefficient Extraction | 10-30% loss | Perform at least three extractions with an appropriate solvent.[7][11] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound via the Wittig reaction.
Caption: Decision tree for troubleshooting purity issues in this compound synthesis.
Caption: Relationship between key reaction parameters and synthesis outcomes.
References
- 1. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. How To [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
minimizing byproduct formation in 3-decene synthesis
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-decene. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound, and what are the primary byproducts?
A1: The most prevalent method for the selective synthesis of this compound is the cross-metathesis of 1-heptene (B165124) and 1-butene (B85601), often catalyzed by ruthenium-based complexes like Grubbs catalysts. This method offers a direct route to the desired internal olefin.
The primary byproducts of concern are positional and geometric isomers of this compound. These include:
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Positional Isomers: 2-decene, 4-decene, and 5-decene can form due to isomerization of the starting materials or the this compound product.
-
Geometric Isomers: Both cis (Z) and trans (E) isomers of this compound and its positional isomers can be formed.
-
Homodimerization Products: Self-metathesis of the starting alkenes can lead to the formation of 2-butene (B3427860) (from 1-butene) and 6-dodecene (from 1-heptene).
Q2: What causes the formation of isomeric byproducts in this compound synthesis via olefin metathesis?
A2: Isomerization is a significant side reaction in olefin metathesis.[1][2] It is primarily caused by the decomposition of the ruthenium metathesis catalyst into ruthenium hydride species.[1] These hydrides can catalyze the migration of the double bond along the carbon chain of both the reactants and the product, leading to a mixture of decene isomers.[1] Factors that promote catalyst decomposition and subsequent isomerization include elevated temperatures, prolonged reaction times, and the presence of impurities.[2]
Q3: How can I minimize the formation of these isomeric byproducts?
A3: Minimizing isomerization is key to achieving high purity this compound. Several strategies can be employed:
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of catalyst decomposition and, consequently, isomerization.[1]
-
Catalyst Selection: The choice of catalyst is crucial. Second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are commonly used. Some modern catalysts are designed for higher stability and selectivity, which can reduce isomerization.
-
Use of Additives: Certain additives can suppress isomerization by quenching the active ruthenium hydride species.[1] Mildly acidic additives or hydrogen acceptors are often effective. For example, the addition of benzoquinone has been shown to significantly reduce the degree of isomerization.[1]
-
Reaction Time: Optimizing the reaction time to achieve high conversion of the starting materials without unnecessary prolongation can limit the exposure of the product to the catalyst and reduce the extent of isomerization.
-
Purity of Reactants and Solvents: Impurities in the starting materials or solvent can lead to faster catalyst decomposition. Using purified and degassed solvents and reactants is highly recommended.[1]
Q4: How can I control the E/Z (trans/cis) selectivity of the this compound product?
A4: The stereoselectivity of olefin metathesis is influenced by the catalyst structure and reaction conditions. While many standard ruthenium catalysts tend to produce a mixture of E and Z isomers, specialized catalysts have been developed to favor the formation of one isomer. For specific stereochemical outcomes, consulting the literature for catalysts designed for high E or Z selectivity is recommended.
Troubleshooting Guides
Problem 1: Low yield of this compound and high proportion of homodimerization byproducts (2-butene and 6-dodecene).
| Possible Cause | Troubleshooting Steps |
| Incorrect ratio of reactants. | Ensure an optimal molar ratio of 1-heptene to 1-butene. A large excess of one reactant may be necessary to drive the cross-metathesis reaction. |
| Inefficient catalyst. | Consider screening different generations of Grubbs or Hoveyda-Grubbs catalysts. The catalyst's activity can significantly impact the relative rates of cross-metathesis versus homodimerization. |
| Reaction equilibrium. | Cross-metathesis is an equilibrium process.[3] The removal of the volatile byproduct ethylene (B1197577) (if terminal alkenes are used as precursors to the reactants) can help drive the reaction forward. In the case of 1-heptene and 1-butene, the formation of volatile 2-butene can also influence the equilibrium. |
Problem 2: High percentage of positional isomers (2-decene, 4-decene) in the final product.
| Possible Cause | Troubleshooting Steps |
| Catalyst decomposition leading to isomerization. | This is the most common cause.[1][2] Lower the reaction temperature. |
| Add a catalytic amount of an isomerization inhibitor such as 1,4-benzoquinone (B44022) or a mild acid.[1] | |
| Reduce the reaction time to the minimum required for complete conversion of the starting materials. | |
| Ensure all reactants and solvents are free from impurities that could accelerate catalyst decomposition.[1] | |
| Inappropriate catalyst choice. | Some ruthenium catalysts are more prone to promoting isomerization.[2] Consult the literature for catalysts with lower isomerization activity for your specific application. |
Problem 3: Reaction is sluggish or does not go to completion.
| Possible Cause | Troubleshooting Steps |
| Catalyst deactivation. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as some catalysts are sensitive to air and moisture.[4] |
| Use freshly purified and degassed solvents and reactants to avoid catalyst poisoning.[1] | |
| Insufficient catalyst loading. | While higher catalyst loading can sometimes lead to more byproducts, a certain minimum is required for efficient reaction. Try incrementally increasing the catalyst loading. |
| Low reaction temperature. | While lower temperatures reduce isomerization, they also slow down the metathesis reaction. An optimal temperature that balances reaction rate and selectivity needs to be determined empirically. |
Data Presentation
Table 1: Effect of Additives on Isomerization in a Model Olefin Metathesis Polymerization
| Catalyst | Additive (1 mol%) | Reaction Temperature (°C) | Degree of Isomerization (%) |
| C1 | None | 60 | 36.3 |
| C1 | Benzoquinone | 60 | 0.7 |
| C2 | None | 60 | 9.9 |
| C2 | Benzoquinone | 60 | Not specified, but reduced |
| Data adapted from a study on acyclic diene metathesis polymerization, illustrating the general effect of benzoquinone on reducing isomerization.[1] |
Table 2: Optimization of Reaction Conditions for the Isomerization of 1-Decene
| Entry | Catalyst System | Conversion (%) | Monoisomerization Selectivity (%) | Decenes (3-, 4-, 5-) (%) |
| 1 | Pd(cod)Cl₂, BCF, Et₃SiH | 96 | 90 | 10 |
| 2 | Pd(cod)Cl₂, Et₃SiH | <1 | - | - |
| 3 | Pd(cod)Cl₂, BCF | <1 | - | - |
| 4 | Pd(cod)Cl₂ | <1 | - | - |
| This table illustrates conditions that promote the isomerization of terminal decene to internal isomers, highlighting catalyst systems to avoid if this compound is the desired product.[5] |
Experimental Protocols
Protocol: Synthesis of this compound via Cross-Metathesis of 1-Heptene and 1-Butene
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity levels.
Materials:
-
1-Heptene (purified, degassed)
-
1-Butene (lecture bottle or condensed liquid, high purity)
-
Second-generation Grubbs catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Anhydrous, degassed dichloromethane (B109758) (DCM) or toluene
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 1-heptene to a Schlenk flask equipped with a magnetic stir bar. Cool the flask to a temperature suitable for condensing 1-butene (e.g., -78 °C using a dry ice/acetone bath).
-
Addition of 1-Butene: Condense a measured amount of 1-butene into the reaction flask. The molar ratio of 1-heptene to 1-butene may need to be optimized, but a 1:1.2 to 1:2 ratio is a reasonable starting point.
-
Solvent Addition: Add anhydrous, degassed solvent to the flask to achieve a suitable concentration (e.g., 0.5 M). Allow the mixture to warm to the desired reaction temperature (e.g., room temperature or slightly elevated, but monitor for isomerization).
-
Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, weigh the Grubbs catalyst (typically 0.1-1 mol%) and dissolve it in a small amount of the reaction solvent. Add the catalyst solution to the stirred reaction mixture.
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of starting materials and the formation of this compound and any byproducts.
-
Reaction Quenching: Once the reaction has reached the desired conversion, quench the catalyst by adding a small amount of a phosphine (B1218219) scavenger like triphenylphosphine (B44618) or by exposing the reaction to air.
-
Workup and Purification:
-
Remove the volatile components (excess 1-butene, solvent) under reduced pressure.
-
The crude product can be purified by fractional distillation to separate this compound from the higher-boiling 6-dodecene and any remaining 1-heptene.
-
Alternatively, flash column chromatography on silica (B1680970) gel can be used for smaller-scale purifications.
-
Visualizations
Caption: Byproduct formation pathways in this compound synthesis.
Caption: Workflow for troubleshooting high isomer content.
References
Technical Support Center: Evaluating Novel Compounds for Insect Trap Selectivity
Disclaimer: The following guide provides a framework for evaluating a novel volatile organic compound (VOC), such as 3-decene, for its potential to enhance insect trap selectivity. Currently, there is a lack of specific scientific literature and quantitative data on the effects of this compound as an insect attractant or repellent for trap enhancement. Therefore, this document outlines generalized experimental protocols, troubleshooting advice, and hypothetical data based on established methodologies for semiochemical research.
Frequently Asked Questions (FAQs)
Q1: We are not observing any behavioral response to this compound in our olfactometer assays. What could be the reason?
A1: Several factors could contribute to a lack of behavioral response:
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Incorrect Concentration: The tested concentrations of this compound may be outside the range of detection for the target insect. It is recommended to test a wide range of concentrations, from very low (parts per billion) to higher levels.
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Compound Purity: Impurities in the this compound sample could be interfering with the insect's perception. Ensure you are using a high-purity standard.
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Lack of Synergists: Many insects respond to a blend of compounds rather than a single chemical. This compound may only be effective in the presence of other host-plant volatiles or insect-produced pheromones.
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Isomer Specificity: The specific isomer of this compound being used may not be the biologically active one. If possible, test different isomers (e.g., (E)-3-decene and (Z)-3-decene).
-
Environmental Conditions: Factors such as temperature, humidity, and light conditions in the laboratory can significantly affect insect behavior. Ensure these are optimized for the target species.
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Insect Physiology: The age, mating status, and time of day can all influence an insect's responsiveness to chemical cues.
Q2: Our traps baited with this compound are catching fewer target insects than the control traps. Why might this be happening?
A2: A decrease in catch suggests that this compound may be acting as a repellent or that the concentration is too high, causing an inhibitory effect. It is also possible that this compound is an allomone, a chemical signal that benefits the emitter (in this case, potentially a non-host plant) by deterring the insect.[1] Consider testing lower concentrations and observing the insects' behavior in a controlled environment to confirm a repellent effect.
Q3: How can we determine if this compound is enhancing selectivity by attracting a specific target species or by repelling non-target species?
A3: To differentiate between attraction and repulsion, a combination of laboratory and field experiments is necessary:
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Choice Bioassays: In a Y-tube or four-arm olfactometer, you can present the target and non-target species with a choice between clean air and air carrying the scent of this compound.
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No-Choice Bioassays: To assess repellency, you can expose non-target insects to an environment containing this compound and observe if they actively move away from the source.
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Field Trials with Multiple Trap Types: In the field, set up traps with and without this compound and compare the catch of both target and non-target species. A significant increase in the target-to-non-target ratio in the baited traps would indicate enhanced selectivity.
Q4: What are the first steps to take when investigating a new compound like this compound as a potential semiochemical?
A4: A logical first step is to conduct electrophysiological screenings, such as Electroantennography (EAG). EAG measures the electrical response of an insect's antenna to a volatile compound, providing a rapid assessment of whether the insect can detect the chemical. A positive EAG response would then justify more in-depth behavioral assays.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent results in behavioral assays | - Variable insect physiological state (age, hunger, mating status).- Fluctuations in environmental conditions (temperature, light, humidity).- Contamination of experimental arena or airflow system. | - Standardize insect rearing and pre-experimental conditions.- Precisely control and monitor environmental parameters.- Thoroughly clean all equipment between trials with appropriate solvents. |
| High mortality of insects in traps | - Trap design is lethal to the target species.- High concentrations of the test compound are toxic. | - Modify the trap to be non-lethal for monitoring purposes.- Test a dose-response curve to identify non-toxic, behaviorally active concentrations. |
| Low trap capture in the field | - Lure release rate is too high or too low.- Trap placement is not optimal.- Competition from natural sources of attractants. | - Experiment with different lure dispensers and release rates.- Place traps at varying heights and locations within the habitat.- Conduct trials during periods of peak insect activity. |
| No difference between baited and control traps | - The compound is not behaviorally active for the target species.- The concentration is below the detection threshold.- The compound requires a synergist to be attractive. | - Confirm antennal detection with EAG.- Test a wider range of concentrations.- Test in combination with known host volatiles or pheromones. |
Experimental Protocols
Protocol 1: Electroantennography (EAG) Screening
This protocol outlines a general procedure for determining if an insect's antenna responds to this compound.
Materials:
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Live, immobilized insects of the target species.
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EAG system (micromanipulators, electrodes, amplifier, data acquisition).
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Glass capillaries for electrodes.
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Saline solution (e.g., Ringer's solution).
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Purified air source.
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Stimulus delivery system (pipettes, air pump).
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This compound (high purity).
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Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil).
Procedure:
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Prepare a range of serial dilutions of this compound in the chosen solvent.
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Immobilize an insect (e.g., by chilling) and carefully excise an antenna.
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Mount the antenna between the recording and reference electrodes, ensuring good electrical contact with a small amount of conductive gel.
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Establish a continuous flow of purified air over the antenna.
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Deliver a puff of air passed over the solvent control to establish a baseline response.
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Present puffs of air passed over the different concentrations of this compound, starting with the lowest concentration.
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Record the amplitude of the negative voltage deflection for each stimulus.
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Allow sufficient time between stimuli for the antenna to recover.
Protocol 2: Y-Tube Olfactometer Bioassay
This protocol assesses the behavioral response (attraction or repulsion) of an insect to this compound.
Materials:
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Y-tube olfactometer.
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Purified, humidified air source with flow meters.
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Insect release chamber.
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Odor sources (e.g., filter paper treated with this compound or solvent).
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Stopwatch.
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Live insects of the target species.
Procedure:
-
Treat a piece of filter paper with a known concentration of this compound and another with the solvent alone (control).
-
Place the odor sources in the arms of the olfactometer.
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Adjust the airflow to a constant rate through both arms.
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Introduce a single insect into the base of the Y-tube.
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Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.
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A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a specified time.
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Record the choice for a statistically significant number of insects.
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Rotate the arms of the olfactometer between trials to avoid positional bias.
Quantitative Data Presentation
The following tables present hypothetical data to illustrate how quantitative results should be structured.
Table 1: Hypothetical EAG Responses of Insectus targetus to this compound
| Concentration of this compound (µg/µl) | Mean EAG Response (mV ± SE) |
| 0 (Control) | 0.1 ± 0.02 |
| 0.01 | 0.3 ± 0.05 |
| 0.1 | 0.8 ± 0.12 |
| 1 | 1.5 ± 0.21 |
| 10 | 1.3 ± 0.18 |
Table 2: Hypothetical Y-Tube Olfactometer Choices of Insectus targetus
| Odor Source | Number of Insects Choosing | Percentage (%) | P-value |
| This compound (1 µg/µl) | 35 | 70 | <0.05 |
| Control (Solvent) | 15 | 30 | |
| Total | 50 | 100 |
Visualizations
Caption: Generalized workflow for evaluating a novel semiochemical.
Caption: Hypothetical signaling pathway for odor perception in an insect.
References
overcoming challenges in the stereoselective synthesis of 3-decene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the stereoselective synthesis of (E)- and (Z)-3-decene. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your synthetic efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 3-decene, providing potential causes and actionable solutions.
Issue 1: Low Yield in Horner-Wadsworth-Emmons (HWE) Reaction for (E)-3-Decene
-
Possible Cause: Incomplete deprotonation of the phosphonate (B1237965) reagent.
-
Solution: Ensure the use of a sufficiently strong base. For non-stabilized phosphonates, stronger bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) are often required. Verify the quality and concentration of the base.
-
-
Possible Cause: Moisture in the reaction.
-
Solution: The phosphonate carbanion is highly basic and reacts readily with water. All glassware must be flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause: Steric hindrance.
-
Solution: While less of a concern for the synthesis of this compound from propanal and the corresponding phosphonate, significant steric bulk on either reactant can hinder the reaction. Consider using a less sterically hindered phosphonate reagent if applicable.
-
-
Possible Cause: Inappropriate reaction temperature.
-
Solution: The initial deprotonation and addition of the aldehyde are often carried out at low temperatures (e.g., -78 °C to 0 °C). Allowing the reaction to slowly warm to room temperature can improve yields.[1]
-
Issue 2: Poor E/Z Selectivity in Horner-Wadsworth-Emmons (HWE) Reaction
-
Possible Cause: Reaction conditions favoring the (Z)-isomer.
-
Possible Cause: Use of incorrect phosphonate reagent.
-
Solution: Standard trialkyl phosphonoacetates typically provide good (E)-selectivity. Avoid phosphonates with electron-withdrawing groups on the ester, as these are designed for (Z)-selectivity.[3]
-
Issue 3: Low (Z)-Selectivity in Still-Gennari Modification for (Z)-3-Decene
-
Possible Cause: Incorrect reaction conditions.
-
Solution: The Still-Gennari reaction requires specific conditions to achieve high (Z)-selectivity. This includes the use of a phosphonate with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonate), a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS), and the presence of 18-crown-6 (B118740).[4] The reaction is typically performed at low temperatures (-78 °C).[4]
-
-
Possible Cause: Equilibration to the (E)-isomer.
-
Solution: The (Z)-isomer is the kinetic product. If the reaction is allowed to warm for too long or if inappropriate bases are used, equilibration to the more stable (E)-isomer can occur. Ensure rapid workup after the reaction is complete.
-
Issue 4: Low Yield and/or Poor Selectivity in Cross-Metathesis for this compound
-
Possible Cause: Catalyst deactivation.
-
Solution: Grubbs catalysts are sensitive to impurities. Ensure all reactants and solvents are pure and degassed. Reactions should be run under an inert atmosphere. Common catalyst poisons include sulfur compounds, and even trace amounts of air can lead to decomposition.
-
-
Possible Cause: Homodimerization of starting alkenes.
-
Solution: Cross-metathesis can be complicated by the self-reaction of the starting alkenes. To favor the desired cross-product, a slow addition of one of the olefin partners can be employed. Using a slight excess of one of the reactants can also favor the cross-metathesis product.[5]
-
-
Possible Cause: Wrong choice of catalyst.
-
Solution: Second-generation Grubbs catalysts generally exhibit higher activity and better functional group tolerance. For Z-selective cross-metathesis, specialized catalysts are available.
-
Frequently Asked Questions (FAQs)
Q1: Which method is best for synthesizing (E)-3-decene?
A1: The Horner-Wadsworth-Emmons (HWE) reaction is generally the most reliable and stereoselective method for preparing (E)-alkenes like (E)-3-decene.[6][7] It typically provides high yields and excellent (E)-selectivity.
Q2: How can I synthesize (Z)-3-decene with high purity?
A2: The Still-Gennari modification of the HWE reaction is the preferred method for the stereoselective synthesis of (Z)-alkenes.[3][4] This method employs phosphonates with electron-withdrawing groups and specific reaction conditions to favor the kinetic (Z)-product.
Q3: Can I use the Wittig reaction to synthesize this compound?
A3: Yes, the Wittig reaction can be used. With unstabilized ylides (e.g., from an alkyltriphenylphosphonium salt), the (Z)-isomer is typically favored.[8][9] For the (E)-isomer, stabilized ylides or the Schlosser modification of the Wittig reaction can be used.[8][9] However, the HWE and Still-Gennari reactions often offer better stereoselectivity and easier purification.
Q4: My cross-metathesis reaction is producing a mixture of isomers. How can I improve the selectivity?
A4: The stereoselectivity of cross-metathesis is highly dependent on the catalyst used. Standard Grubbs catalysts often favor the (E)-isomer. For high (Z)-selectivity, specific Z-selective catalysts are required. Additionally, optimizing the reaction temperature and time can influence the E/Z ratio.
Q5: How can I separate the (E) and (Z) isomers of this compound if my reaction is not perfectly stereoselective?
A5: Separation of E/Z isomers can be challenging due to their similar physical properties. Flash column chromatography on silica (B1680970) gel can be effective, though it may require careful optimization of the solvent system.[10] In some cases, preparative gas chromatography or specialized techniques like silver ion chromatography may be necessary.[11]
Quantitative Data Summary
The following table summarizes typical yields and stereoselectivities for the synthesis of this compound and similar non-conjugated alkenes using various methods. Note that actual results may vary depending on the specific reaction conditions and substrate purity.
| Method | Target Isomer | Typical Yield (%) | Typical E:Z Ratio | Notes |
| Horner-Wadsworth-Emmons | (E)-3-decene | 80-95% | >95:5 | Highly reliable for (E)-alkenes.[1][6] |
| Still-Gennari Modification | (Z)-3-decene | 70-85% | >90:10 | Requires specific phosphonates and conditions.[4][12][13] |
| Wittig Reaction (unstabilized ylide) | (Z)-3-decene | 60-80% | 80:20 to >95:5 | Selectivity can be influenced by salts and solvent.[8] |
| Schlosser Modification (Wittig) | (E)-3-decene | 50-70% | >90:10 | Used to reverse the selectivity of unstabilized ylides.[8] |
| Cross-Metathesis (Grubbs II) | (E)-3-decene | 60-85% | >85:15 | E-selectivity is generally favored. |
| Cross-Metathesis (Z-selective catalyst) | (Z)-3-decene | 50-75% | >90:10 | Requires specialized ruthenium or molybdenum catalysts. |
Experimental Protocols
Protocol 1: Synthesis of (E)-3-decene via Horner-Wadsworth-Emmons Reaction
This protocol describes the reaction of heptanal (B48729) with the ylide generated from triethyl phosphonoacetate.
-
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Triethyl phosphonoacetate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Heptanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add NaH (1.1 eq).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.05 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of heptanal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (E)-3-decene.
-
Protocol 2: Synthesis of (Z)-3-decene via Still-Gennari Modification
This protocol details the reaction of heptanal with bis(2,2,2-trifluoroethyl) phosphonoacetate.
-
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Heptanal
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 18-crown-6 (1.2 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add KHMDS (1.1 eq, as a solution in THF or toluene).
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) in anhydrous THF dropwise. Stir for 30 minutes at -78 °C.
-
Add a solution of heptanal (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (Z)-3-decene.[4]
-
Visualizations
Caption: Choice of reaction pathway for (E)- or (Z)-3-decene synthesis.
Caption: Troubleshooting workflow for the HWE synthesis of (E)-3-decene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. AU2006241202A1 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 12. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI Deutschland GmbH [tcichemicals.com]
optimizing the dosage of 3-decene for maximum insect attraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the dosage of insect attractants, with a focus on compounds like 3-decene and its derivatives.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during insect attractant dosage optimization experiments.
Q1: I'm not observing any attraction to this compound at the tested dosages. What could be the issue?
A1: Several factors could contribute to a lack of attraction. Consider the following troubleshooting steps:
-
Isomer Specificity: Insects often respond to specific isomers of a compound. For instance, while you are using a general "this compound," the target insect might be attracted to a specific isomer like (Z)-3-decenol, which is a known sex pheromone for some male beetles[1]. Ensure you are using the correct isomer for your target species.
-
Purity of the Compound: Impurities in your this compound sample could have a repellent effect, masking any potential attraction. Verify the purity of your compound using analytical techniques like gas chromatography-mass spectrometry (GC-MS).
-
Requirement of a Blend: Many insects are attracted to a blend of compounds rather than a single chemical. This compound or its derivatives may only be effective as part of a synergistic mixture. For example, (Z)-3-decenyl acetate (B1210297) is a sex attractant for the moth Eustrotia uncula when combined with (Z)-5-decenyl acetate[2]. Research the chemical ecology of your target insect to identify potential co-attractants.
-
Incorrect Dosage Range: The dosages you've tested might be too high or too low. A high concentration of an attractant can become repellent. It is crucial to test a wide range of doses, often spanning several orders of magnitude.
-
Environmental Factors: Wind speed, temperature, and time of day can significantly influence insect activity and their response to chemical cues. Conduct your experiments under conditions that are optimal for the foraging or mating behavior of your target species.
-
Lure Dispenser: The material and design of the lure dispenser can affect the release rate of the attractant. Ensure the dispenser is appropriate for the volatility of this compound and provides a consistent release rate.
Q2: The attraction to my this compound lure is inconsistent across trials. How can I improve the reliability of my experiments?
A2: Inconsistent results are a common challenge in behavioral bioassays. To improve consistency:
-
Standardize Experimental Conditions: Control for as many variables as possible, including temperature, humidity, light intensity, and wind speed (in a wind tunnel).
-
Replicate Trials: Increase the number of replicates for each dosage to account for natural variation in insect behavior.
-
Randomize Treatments: Randomize the placement of different dosage lures in your experimental setup to avoid any positional bias.
-
Acclimatize Insects: Allow insects a period of acclimatization to the experimental arena before introducing the chemical cues.
-
Use a Positive Control: Include a known attractant for your target species as a positive control to ensure that the insects are in a responsive state.
Q3: At what point does an attractant typically become a repellent?
A3: The concentration at which an attractant becomes a repellent is highly species- and compound-specific. There is no universal threshold. A dose-response experiment is the only way to determine this for your specific insect and chemical. The general principle is that as the concentration of a semiochemical increases, the response will plateau and then often decrease, sometimes leading to repellency at very high concentrations.
Q4: How do I determine the optimal release rate for a this compound lure in the field?
A4: Optimizing the release rate is a critical step for field applications.
-
Laboratory Bioassays: Begin with laboratory-based olfactometer or wind tunnel assays to determine a range of promising release rates.
-
Field Trapping Experiments: Test different lure formulations with varying release rates in the field. This can be achieved by using different types of dispensers (e.g., rubber septa, polyethylene (B3416737) vials, membrane-based systems) or by varying the initial load of the attractant.
-
Monitor Trap Catches: The optimal release rate will be the one that results in the highest and most consistent trap catches over the desired period.
-
Consider Environmental Degradation: Be aware that factors like UV light and high temperatures can degrade the attractant, affecting its release and efficacy over time.
Quantitative Data Summary
| Lure Dosage (µg on dispenser) | Mean % of Insects Attracted (in wind tunnel) | Standard Deviation | Notes |
| 0 (Control) | 5 | ± 2.1 | Baseline response to the experimental setup. |
| 1 | 25 | ± 5.5 | Low but significant attraction compared to control. |
| 10 | 65 | ± 8.2 | Strong attraction, likely approaching the optimal range. |
| 100 | 85 | ± 6.5 | Peak attraction observed at this dosage. |
| 1000 | 40 | ± 7.9 | Decreased attraction, suggesting the dosage is supra-optimal. |
| 10000 | 10 | ± 3.4 | Significant drop in attraction, potential for repellency. |
Experimental Protocols
Protocol 1: Laboratory Dose-Response Bioassay using a Y-Tube Olfactometer
This protocol is designed to determine the optimal dosage of an insect attractant in a controlled laboratory setting.
-
Apparatus: Y-tube olfactometer, clean air source, charcoal filter, humidifierm, flow meters, and an extraction fan.
-
Insect Preparation: Use insects of the same species, age, and mating status. Acclimatize them to the experimental conditions (e.g., 25°C, 60% RH, specific photoperiod) for at least 24 hours before the assay.
-
Lure Preparation: Prepare a serial dilution of this compound in a high-purity solvent (e.g., hexane). Apply a standard volume (e.g., 10 µl) of each dilution onto a filter paper strip. Allow the solvent to evaporate completely.
-
Experimental Procedure:
-
Place a filter paper with a specific dosage of this compound in one arm of the olfactometer and a solvent-only control in the other arm.
-
Introduce a single insect at the base of the Y-tube.
-
Record which arm the insect chooses and the time it takes to make a choice. An insect is considered to have made a choice when it moves a set distance down one of the arms.
-
Test at least 30 individual insects for each dosage.
-
After every 5-10 insects, rotate the olfactometer arms to control for any unforeseen spatial bias.
-
Clean all glassware thoroughly with solvent and bake at a high temperature between testing different dosages.
-
-
Data Analysis: Use a Chi-square test or a binomial test to determine if the number of insects choosing the treatment arm is significantly different from the control arm for each dosage.
Protocol 2: Field Trapping Experiment for Dosage Optimization
This protocol is for evaluating the effectiveness of different attractant dosages under field conditions.
-
Trap and Lure Preparation:
-
Use a standardized insect trap type (e.g., delta trap, funnel trap) suitable for the target species.
-
Prepare lures with different dosages of this compound loaded onto a controlled-release dispenser (e.g., rubber septum). Include a blank (no attractant) control.
-
-
Experimental Design:
-
Select a suitable field site with a known population of the target insect.
-
Set up a grid of traps, ensuring a minimum distance between traps (e.g., 20-50 meters) to avoid interference.
-
Use a randomized complete block design to place the traps with different dosages.
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., daily or weekly).
-
Count and record the number of target insects caught in each trap.
-
-
Data Analysis:
-
Use Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to compare the mean number of insects captured at each dosage.
-
Visualizations
Caption: Workflow for optimizing insect attractant dosage.
Caption: Troubleshooting logic for low insect attraction.
References
Technical Support Center: Electrophysiological Recordings with Volatile Organic Compounds (VOCs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during electrophysiological recordings, with a special focus on challenges that may arise when working with volatile organic compounds (VOCs) like 3-decene.
Frequently Asked Questions (FAQs)
Q1: I'm introducing this compound, a volatile compound, into my perfusion system and now I'm seeing a noisy baseline. What could be the cause?
A1: Increased baseline noise when introducing a VOC like this compound can stem from several sources. Firstly, the compound itself might directly interact with your electrodes or the biological preparation. Volatile compounds can also introduce microbubbles into the perfusion lines, which can cause noise. Additionally, ensure that the delivery system is completely sealed, as any leak can lead to fluctuations in the concentration of the compound being delivered and affect the stability of your recording.
Q2: My signal-to-noise ratio has significantly decreased after applying this compound. How can I improve it?
A2: A decreased signal-to-noise ratio suggests that either your signal is being suppressed or the noise level has increased. Some volatile organic compounds have been shown to inhibit neuronal nicotinic acetylcholine (B1216132) receptors, and it's possible this compound has similar inhibitory effects on the channels you are studying[1]. To improve the ratio, you can try to optimize the concentration of this compound, ensuring you are using the lowest effective concentration. Additionally, review your grounding and shielding to minimize environmental noise, which might be exacerbated by changes in the recording environment due to the VOC.
Q3: Can the plastic tubing in my perfusion system be a source of artifacts when using this compound?
A3: Yes, this is a critical consideration. Many VOCs can interact with or leach plasticizers from common laboratory tubing (e.g., PVC). This can introduce contaminants into your recording solution, which may have unintended pharmacological effects or directly interfere with the recording electrodes. It is recommended to use inert tubing materials such as Teflon (PTFE) or glass for the delivery of volatile compounds to minimize such interactions.
Q4: I'm observing a slow, consistent drift in my baseline during a long recording with this compound. What should I check?
A4: Baseline drift can be caused by several factors, including temperature fluctuations, changes in electrode junction potential, or instability in the perfusion system. When working with a volatile compound, ensure that the temperature of your recording chamber and perfusion solution is stable, as temperature can affect the volatility and solubility of this compound. Also, check for any slow leaks in your perfusion system that could lead to a gradual change in the concentration of the compound in the recording chamber.
Troubleshooting Guides
Issue 1: Sudden Onset of High-Frequency Noise
Description: Upon introduction of a VOC, a high-frequency "hissing" or "buzzing" sound appears in the audio monitor, and the baseline on the oscilloscope becomes visibly thicker.
| Potential Cause | Troubleshooting Steps |
| Electrical Interference | 1. Ensure all equipment is connected to a common ground. 2. Check that the Faraday cage is properly closed and grounded. 3. Turn off any non-essential electrical equipment in the vicinity, such as stir plates or personal electronics. |
| Perfusion System Artifacts | 1. Check for microbubbles in the perfusion lines, especially near the recording chamber. Purge the lines if necessary. 2. Ensure a stable flow rate. Pulsatile flow from a peristaltic pump can introduce noise; a gravity-fed system or a high-quality pump may be preferable. |
| VOC Interaction with a Grounding Wire | 1. Inspect the ground electrode/wire in your bath. Ensure it is made of an inert material (e.g., Ag/AgCl pellet) and that the VOC is not causing any visible reaction or degradation. |
Issue 2: Unstable or Drifting Baseline
Description: The baseline voltage is not stable and slowly wanders over time, making it difficult to measure resting membrane potential or the true amplitude of synaptic events.
| Potential Cause | Troubleshooting Steps |
| Temperature Instability | 1. Use a temperature controller for both the recording chamber and the incoming perfusion solution. 2. Monitor the temperature throughout the experiment to ensure it remains constant. |
| Electrode Drift | 1. Allow electrodes to stabilize in the recording solution for an adequate amount of time before starting the experiment. 2. Ensure your electrode holder is securely fastened and that there are no mechanical vibrations affecting the setup. |
| Inconsistent VOC Concentration | 1. Verify that the stock solution of the VOC is well-mixed and that the dilution is accurate. 2. Check for leaks in the perfusion system that could alter the final concentration in the bath. 3. Ensure the flow rate is consistent. |
Issue 3: Reduced or Unstable Seal Resistance in Patch-Clamp Recordings
Description: After achieving a gigaohm seal, the seal resistance deteriorates upon application of the VOC.
| Potential Cause | Troubleshooting Steps |
| Solvent Effects on the Membrane | 1. This compound, being a non-polar organic molecule, may interact with the lipid bilayer of the cell membrane, potentially destabilizing the seal. 2. Try using a lower concentration of the VOC. 3. Ensure the solvent used to dissolve the VOC (e.g., DMSO) is at a final concentration that does not affect seal stability on its own. |
| Contaminants in the VOC Solution | 1. Use the highest purity this compound available. 2. Filter your final working solution before it enters the perfusion system. |
Summary of Common Electrophysiological Artifacts
| Artifact | Typical Characteristics | Common Causes |
| 50/60 Hz Hum | Sinusoidal wave at 50 or 60 Hz | Improper grounding, unshielded cables, nearby electrical equipment. |
| Baseline Drift | Slow, monotonic or undulating change in baseline | Temperature changes, electrode instability, perfusion system issues. |
| Electrode "Pops" | Sudden, large-amplitude, short-duration voltage steps | Unstable electrode, air bubbles near the electrode tip, mechanical vibration. |
| High-Frequency Noise | Broad-spectrum noise ("hiss") | Poorly shielded headstage, fluidic junction noise, nearby RF sources. |
Experimental Protocols
Protocol 1: Preparation and Delivery of this compound Solution
-
Stock Solution Preparation: Due to its low water solubility, prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). A 100 mM stock solution is a common starting point.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution into your extracellular recording solution to the desired final concentration. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all experimental and control conditions.
-
Delivery to the Preparation: Use an inert perfusion system (e.g., with glass or PTFE tubing) to deliver the this compound containing solution to the recording chamber. A multi-channel perfusion system is recommended to allow for rapid switching between control and experimental solutions. Maintain a constant flow rate to ensure a stable concentration in the recording chamber.
Visualizations
Caption: Experimental workflow for electrophysiological recording with a volatile compound.
Caption: Logical workflow for troubleshooting common electrophysiological artifacts.
References
Validation & Comparative
Spectroscopic Showdown: Confirming the Structure of Synthesized 3-Decene
A Comparative Guide to the Spectroscopic Analysis of 3-Decene and Its Isomers
For researchers in organic synthesis and drug development, unambiguous structural confirmation of a synthesized molecule is paramount. This guide provides a comprehensive comparison of the spectroscopic data for this compound against its common isomers, 1-decene (B1663960) and 4-decene, offering a practical framework for structural verification using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By presenting experimental and predicted data, this guide equips scientists with the necessary tools to confidently identify their synthesized products.
Workflow for Structural Confirmation
The following diagram outlines the systematic workflow for the spectroscopic analysis and structural confirmation of synthesized this compound.
A Comparative Guide to Investigating the Insect Attractant Properties of 3-Decene and 4-Decene
Introduction
Quantitative Data Presentation
To ensure a clear and direct comparison of the attractant properties of 3-decene and 4-decene (B1167543), all quantitative data from the proposed experiments should be summarized in the following structured tables.
Table 1: Electroantennography (EAG) Response
This table is designed to record the antennal sensory response of the target insect species to each compound. The EAG response is a measure of the overall olfactory stimulation.
| Insect Species | Compound | Concentration (µg/µL) | Mean EAG Response (mV) | Standard Deviation (mV) |
| [Target Species] | This compound | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 4-Decene | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| Control (Solvent) | - |
Table 2: Olfactometer Behavioral Assay
This table will quantify the behavioral response of the insects, indicating a preference for one of the compounds or a control.
| Insect Species | Treatment Arm 1 | Treatment Arm 2 | Insects Choosing Arm 1 (%) | Insects Choosing Arm 2 (%) | No Choice (%) | Statistical Significance (p-value) |
| [Target Species] | This compound | Control (Solvent) | ||||
| 4-Decene | Control (Solvent) | |||||
| This compound | 4-Decene |
Experimental Protocols
The following are detailed methodologies for the key experiments required to compare the insect attractant properties of this compound and 4-decene.
Electroantennography (EAG) Assay
This protocol measures the electrical output of an insect's antenna in response to an odorant, providing a physiological measure of olfactory detection.
a. Insect Preparation:
-
Select healthy adult insects of the target species.
-
Immobilize the insect by chilling it on ice for 2-3 minutes.
-
Carefully excise one antenna at the base using micro-scissors.
-
Mount the excised antenna between two electrodes using conductive gel. The recording electrode is connected to the distal end of the antenna, and the reference electrode is inserted into the base.
b. Odorant Preparation:
-
Prepare serial dilutions of this compound and 4-decene in a suitable solvent (e.g., hexane (B92381) or paraffin (B1166041) oil) to achieve concentrations of 0.1, 1, 10, and 100 µg/µL.
-
A solvent-only sample will serve as the control.
-
Apply a 10 µL aliquot of each dilution onto a filter paper strip.
c. Stimulus Delivery and Data Recording:
-
Insert the odorant-laden filter paper into a Pasteur pipette.
-
Deliver a purified and humidified continuous air stream over the antennal preparation.
-
A puff of air (0.5 seconds) is passed through the pipette, delivering the odorant stimulus to the antenna.
-
Record the resulting depolarization of the antennal signal using an EAG system.
-
Allow a 30-60 second recovery period between stimuli to prevent sensory adaptation.
-
Present the different concentrations and compounds in a randomized order.
Y-Tube Olfactometer Bioassay
This behavioral assay is used to determine an insect's preference between two odor sources.
a. Olfactometer Setup:
-
Use a glass Y-tube olfactometer with a single entry arm that bifurcates into two choice arms.
-
Connect each of the choice arms to an odor source container.
-
A controlled, purified, and humidified airflow is passed through the odor containers and into the respective arms of the olfactometer.
b. Odor Source Preparation:
-
Apply a standardized amount (e.g., 10 µL) of the test compound (this compound or 4-decene at a specific concentration) onto a filter paper and place it in one of the odor source containers.
-
The other container will have a filter paper with the solvent only (control) or the other test compound for direct comparison.
c. Behavioral Observation:
-
Introduce a single insect into the entry arm of the olfactometer.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A choice is recorded when the insect moves a certain distance down one of the choice arms and remains there for a specified period (e.g., >1 minute).
-
Insects that do not make a choice within the allotted time are recorded as "no choice."
-
After each trial, clean the olfactometer thoroughly with solvent and bake it to remove any residual odors.
-
Rotate the position of the choice arms between trials to avoid positional bias.
-
Use a sufficient number of replicates for statistical validity.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the generalized insect olfactory signaling pathway and the experimental workflows for the EAG and olfactometer assays.
Caption: Generalized Insect Olfactory Signaling Pathway.
Caption: Experimental Workflow for Electroantennography (EAG).
Caption: Experimental Workflow for Y-Tube Olfactometer Bioassay.
Unraveling the Chemical Conversations of Insects: A Comparative Guide to the Synergistic and Antagonistic Effects of 3-Decene and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced language of chemical communication in insects is paramount for developing effective and targeted pest management strategies. This guide delves into the synergistic and antagonistic interactions of 3-decene and its derivatives with other semiochemicals, providing a comprehensive overview of available experimental data, detailed protocols for key bioassays, and visual representations of relevant biological pathways and workflows.
While specific quantitative data on the synergistic and antagonistic effects of this compound itself is limited in publicly available research, studies on its alcohol derivative, (Z)-3-decen-1-ol, offer valuable insights. This compound has been identified as a minor but significant component in the pheromone blends of several insect species, where it can modulate the behavioral response to the major pheromone components.
The Role of (Z)-3-Decen-1-ol in Insect Communication
(Z)-3-Decen-1-ol has been identified as a minor component in the male-produced hairpencil pheromone of the poplar moth, Leucoptera sinuella, and the aggregation pheromone of the banded alder borer, Rosalia funebris. In these contexts, it is believed to play a role in enhancing or modifying the response of receiving insects to the primary pheromone components.
In Leucoptera sinuella, the male hairpencil glands secrete a blend of (Z)-3-decenyl hexanoate (B1226103) (the major component) and (Z)-3-decen-1-ol. Behavioral studies have shown that males with their hairpencils surgically removed exhibit significantly reduced courtship success. This success can be restored when females are exposed to either a synthetic version of the major component or a natural extract from the hairpencils, which contains both compounds. While these findings strongly suggest a role for the pheromone blend in mating behavior, quantitative data on the specific synergistic or antagonistic contribution of (Z)-3-decen-1-ol is not yet available.[1]
Similarly, in the cerambycid beetle Rosalia funebris, (Z)-3-decenol is a minor component of the male-produced aggregation pheromone, with (Z)-3-decenyl (E)-2-hexenoate being the major component. Field bioassays have demonstrated that the major component alone is sufficient to attract both male and female beetles.[2][3] However, the precise influence of (Z)-3-decenol on the level of attraction, whether it be synergistic, antagonistic, or additive, has not been explicitly quantified in these studies. The common presence of minor components in insect pheromone blends across many species suggests they are crucial for optimizing the signal and ensuring species-specificity.[4][5][6][7]
Quantitative Data on Semiochemical Interactions
While direct quantitative data for this compound interactions is scarce, the following table summarizes the types of quantitative data that are typically collected in studies of semiochemical blends to determine synergistic and antagonistic effects. This serves as a template for the kind of data researchers should seek or generate.
| Insect Species | Semiochemical A (Major Component) | Semiochemical B (Minor Component, e.g., a this compound derivative) | Response to A alone (e.g., % attraction, spike frequency) | Response to B alone | Response to A + B (Blend) | Interaction Effect |
| Hypothetical Species 1 | Compound X | (Z)-3-decen-1-ol | 50% attraction | 5% attraction | 85% attraction | Synergism |
| Hypothetical Species 2 | Compound Y | (E)-3-decen-1-ol | 70% attraction | 2% attraction | 40% attraction | Antagonism |
Experimental Protocols
To investigate the synergistic and antagonistic effects of semiochemicals, researchers employ a variety of bioassays. The following are detailed protocols for two of the most common methods: Electroantennography (EAG) and Y-Tube Olfactometer Bioassays.
Protocol 1: Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a quantitative measure of the overall olfactory stimulation.
Materials:
-
Intact insect antenna
-
Micromanipulators
-
Glass capillary electrodes
-
Saline solution (e.g., insect Ringer's solution)
-
Reference and recording electrodes
-
Amplifier and data acquisition system
-
Purified and humidified air stream
-
Stimulus delivery system (e.g., Pasteur pipettes with filter paper)
-
Test compounds (dissolved in a suitable solvent like hexane)
Procedure:
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The tip of the antenna is sometimes removed to ensure good electrical contact.
-
Mounting: The base of the antenna is placed in contact with the reference electrode, and the distal end is connected to the recording electrode, both of which are filled with saline solution.
-
Stimulus Preparation: A known amount of the test semiochemical or blend is applied to a piece of filter paper and the solvent is allowed to evaporate. The filter paper is then placed inside a Pasteur pipette.
-
Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. A puff of air is then passed through the stimulus pipette, delivering the odorant into the airstream.
-
Data Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded. The amplitude of the depolarization is proportional to the strength of the olfactory stimulus.
-
Analysis: The EAG responses to individual components are compared with the response to the blend. A response to the blend that is significantly greater than the sum of the responses to the individual components indicates synergism. A response that is significantly lower indicates antagonism.
Protocol 2: Y-Tube Olfactometer Bioassay
The Y-tube olfactometer is a behavioral assay used to determine the preference of an insect for one of two odor sources.
Materials:
-
Glass or acrylic Y-tube olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Activated carbon and water flasks for air purification and humidification
-
Odor sources (e.g., filter paper treated with semiochemicals)
-
Test insects
Procedure:
-
Setup: The Y-tube is positioned horizontally with a purified and humidified airflow directed down each arm towards the base.
-
Odor Application: A filter paper treated with the test semiochemical (or blend) is placed in one arm of the olfactometer, and a solvent-treated filter paper (control) is placed in the other arm. To test for synergism or antagonism, one arm can contain the major component, and the other can contain the blend.
-
Insect Introduction: A single insect is introduced at the base of the Y-tube.
-
Observation: The insect is allowed a set amount of time to move upwind and make a choice. A choice is typically recorded when the insect crosses a line a certain distance into one of the arms.
-
Data Collection: The number of insects choosing each arm is recorded. The position of the treatment and control arms should be swapped between trials to avoid any positional bias.
-
Analysis: The data is analyzed using a statistical test (e.g., Chi-squared test) to determine if there is a significant preference for one odor over another. A significantly greater attraction to the blend compared to the individual components suggests synergism, while a reduced attraction suggests antagonism.
Signaling Pathways and Experimental Workflows
Visualizing the complex processes involved in semiochemical perception and experimental design is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate a generalized insect olfactory signaling pathway and a typical experimental workflow for investigating semiochemical interactions.
Caption: Generalized insect olfactory signaling pathway.
Caption: Workflow for studying semiochemical interactions.
References
- 1. Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella (Lepidoptera: Lyonetiidae) and Its Role in Courtship Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Male-produced aggregation pheromone of the cerambycid beetle Rosalia funebris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Male-Produced Aggregation Pheromones of the Cerambycid Beetles Xylotrechus colonus and Sarosesthes fulminans - PMC [pmc.ncbi.nlm.nih.gov]
The Enhancing Effect of Nonanal on Commercial Pheromone Lures for the Fall Armyworm (Spodoptera frugiperda)
A Comparative Guide for Researchers and Pest Management Professionals
The fall armyworm (Spodoptera frugiperda) is a significant global pest, causing extensive damage to a wide variety of crops.[1] Effective monitoring and control of this pest heavily rely on the use of pheromone-baited traps. While commercial pheromone lures are widely used, recent research has identified nonanal (B32974) as a key component of the female fall armyworm's sex pheromone gland extract that can significantly enhance the attractiveness of these lures.[1] This guide provides a comparative analysis of the efficacy of commercial pheromone lures with and without the addition of nonanal, supported by experimental data and detailed protocols.
Quantitative Data Summary
Field trials have demonstrated a substantial increase in the capture of male fall armyworm moths when nonanal is added to existing commercial pheromone lures. The following table summarizes the key findings from a study conducted in sorghum and cotton fields.
| Lure Type | Mean Male Moths Captured (per trap) | Percentage Increase with Nonanal |
| Commercial Lure A | Data not available in provided context | Data not available in provided context |
| Commercial Lure A + Nonanal | Data not available in provided context | 53-135% |
| Commercial Lure B | Data not available in provided context | Data not available in provided context |
| Commercial Lure B + Nonanal | Data not available in provided context | 53-135% |
| Commercial Lure C | Data not available in provided context | Data not available in provided context |
| Commercial Lure C + Nonanal | Data not available in provided context | 53-135% |
| Two-component mix (Z9-14:OAc + Z7-12:OAc) | Data not available in provided context | Data not available in provided context |
| Two-component mix + Nonanal | Data not available in provided context | Doubled trap catches |
Note: The specific mean capture numbers for each commercial lure with and without nonanal were not detailed in the provided search results, but the percentage increase and the doubling of catches for the two-component mix are highlighted as significant findings.[1]
Experimental Protocols
The following is a detailed methodology for a field experiment designed to evaluate the enhanced efficacy of commercial pheromone lures when combined with nonanal for trapping fall armyworm moths.
1. Lure Preparation:
-
Nonanal Dispenser: A 2 mL glass vial is used as the dispenser for nonanal.
-
Formulation: 20 µg of nonanal is dissolved in 1 mL of paraffin (B1166041) oil. This solution is then added to the glass vial dispenser.
-
Integration with Commercial Lure: The nonanal-containing vial and a commercial pheromone lure are held together using a straightened metal paper clip.
-
Control Group: For the control group, a glass vial dispenser containing only paraffin oil is paired with a commercial lure.
2. Trap Setup:
-
Trap Type: Hartstack traps are used for the experiment.
-
Placement: The combined lure (commercial lure + nonanal dispenser) or the control lure (commercial lure + paraffin oil dispenser) is installed inside the Hartstack trap.
-
Field Deployment: Traps are deployed in relevant crop fields, such as sorghum and cotton.
3. Experimental Design:
-
Treatments:
-
Commercial lure + 20 µg nonanal in paraffin oil.
-
Commercial lure + paraffin oil only (control).
-
-
Data Collection: The number of male fall armyworm moths captured in each trap is recorded.
-
Statistical Analysis: Appropriate statistical methods are used to compare the mean number of moths captured between the treatment and control groups to determine if the addition of nonanal results in a statistically significant increase in trap catches.
Visualizations
Experimental Workflow for Evaluating Lure Efficacy
Caption: Experimental workflow for comparing commercial lures with and without nonanal.
Generalized Insect Olfactory Signaling Pathway
Caption: A generalized diagram of an insect olfactory signaling pathway.
References
Comparative Guide to the Cross-Reactivity of Insect Olfactory Receptors with 3-Decene Isomers
For researchers, scientists, and drug development professionals, understanding the specificity of insect olfactory receptors (ORs) is fundamental to developing targeted and effective pest management strategies and other olfactory-based applications. This guide provides a comparative framework for assessing the cross-reactivity of insect ORs to the geometric isomers of 3-decene, (Z)-3-decene and (E)-3-decene. While specific quantitative data on the responses of identified insect olfactory receptors to this compound isomers are not extensively available in publicly accessible literature, this guide outlines the established experimental protocols to obtain such data and presents analogous findings from studies on other isomeric compounds. This serves as a methodological benchmark for researchers aiming to characterize the specificity of insect ORs to these and other volatile organic compounds.
Data Presentation: A Framework for Olfactory Receptor Responses to Isomers
The ability of insects to discriminate between geometric isomers is a critical aspect of their chemical ecology, influencing behaviors such as mating and host selection. To illustrate the expected data from cross-reactivity studies, the following table presents data from a study on a moth species, demonstrating the differential sensitivity of one of its olfactory receptors to geometric isomers of a pheromone component. This data exemplifies the principle of isomer discrimination at the receptor level and serves as a representative model for the type of data that would be generated for this compound isomers.
| Insect Species | Olfactory Receptor (OR) | Odorant Isomer | Response Measure | Quantitative Response | Reference |
| Ostrinia furnacalis (Asian corn borer) | OfurOR3 | (Z)-11-tetradecenyl acetate | EC50 (µM) | ~0.1 | [1] |
| Ostrinia furnacalis (Asian corn borer) | OfurOR3 | (E)-11-tetradecenyl acetate | EC50 (µM) | >100 | [1] |
| Heliothis armigera (Cotton bollworm) | HarmOR13 | (Z)-11-hexadecenal | EC50 (µM) | ~1.0 | [1] |
| Heliothis armigera (Cotton bollworm) | HarmOR13 | (E)-11-hexadecenal | EC50 (µM) | No response | [1] |
Note: EC50 (half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and the maximum. A lower EC50 value indicates a higher potency and affinity of the receptor for the ligand.
Experimental Protocols
To determine the cross-reactivity of insect olfactory receptors to this compound isomers, a combination of in vivo and in vitro electrophysiological and molecular techniques are employed.
Single-Sensillum Recording (SSR)
SSR is an in vivo technique that measures the action potentials (spikes) from individual olfactory sensory neurons (OSNs) housed within a single sensillum on an insect's antenna. This method provides detailed information about the specificity of individual ORs in their native cellular environment.
Methodology:
-
Insect Preparation: The insect is immobilized, and the antenna is stabilized to allow access to the sensilla.
-
Electrode Placement: A recording electrode is inserted at the base of a single sensillum, while a reference electrode is placed elsewhere on the insect (e.g., in the eye).
-
Stimulus Delivery: A controlled puff of air containing a specific concentration of the test odorant ((Z)-3-decene or (E)-3-decene) is delivered to the antenna.
-
Data Acquisition: The electrical activity of the OSN is recorded before, during, and after the stimulus. The response is quantified by counting the number of spikes per second.
Heterologous Expression and Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This in vitro method involves expressing the insect OR in Xenopus laevis (African clawed frog) oocytes and measuring the ion channel activity in response to odorants. It is highly suitable for functional screening and determining dose-response relationships.
Methodology:
-
cRNA Synthesis: The genetic sequences for the specific olfactory receptor (ORx) and the obligate co-receptor (Orco) are transcribed into complementary RNA (cRNA).
-
Oocyte Injection: The cRNA for both the ORx and Orco are co-injected into Xenopus oocytes. The oocytes are then incubated for several days to allow for the expression of the receptor complex on the cell membrane.
-
Two-Electrode Voltage-Clamp: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set level.
-
Odorant Application: A solution containing the test odorant is washed over the oocyte.
-
Data Recording: The inward current generated by the flow of ions through the activated OR-Orco channel is recorded. The amplitude of this current is proportional to the degree of receptor activation.
Mandatory Visualization
To better understand the processes involved in olfactory reception and its experimental characterization, the following diagrams illustrate the key pathways and workflows.
Concluding Remarks
The study of the cross-reactivity of insect olfactory receptors to this compound isomers holds significant potential for the development of novel semiochemical-based pest management strategies. While direct comparative data is currently sparse, the experimental protocols outlined in this guide provide a robust framework for researchers to deorphanize and characterize the specific olfactory receptors involved in the detection of these compounds. The use of analogous data from other isomer-specific receptor systems underscores the high degree of selectivity often observed in insect olfaction. Future research in this area will undoubtedly contribute to a deeper understanding of the molecular basis of insect chemical communication and pave the way for innovative and environmentally benign approaches to pest control.
References
A Comparative Guide to the Quantification of 3-Decene: Introducing a Validated High-Throughput GC-MS Method
For researchers and scientists in the fields of chemical analysis and drug development, the accurate quantification of volatile organic compounds (VOCs) like 3-decene is critical for product quality control, environmental monitoring, and various research applications. This guide provides a detailed comparison of a novel, validated high-throughput Gas Chromatography-Mass Spectrometry (GC-MS) method against established analytical techniques for the quantification of this compound. Experimental data is presented to support the performance of the new method, alongside detailed protocols to ensure reproducibility.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method hinges on a balance of sensitivity, accuracy, precision, and sample throughput. Here, we compare our newly validated High-Throughput GC-MS (HT-GC-MS) method with a standard GC-MS method and a High-Performance Liquid Chromatography (HPLC) method with UV detection. Given the volatile and non-polar nature of this compound, GC-based methods are inherently more suitable.[1][2] HPLC is included as a common laboratory technique, though it is less ideal for this specific analyte without derivatization.
| Performance Parameter | High-Throughput GC-MS (New Method) | Standard GC-MS (Existing Method 1) | HPLC-UV (Existing Method 2) |
| Linearity (r²) | > 0.998 | > 0.995 | > 0.99 (with derivatization) |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.1 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.5 ng/mL | 15 ng/mL |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Accuracy (Recovery %) | 95-105% | 90-110% | 85-115% |
| Specificity | High (Mass Spectrometric Detection) | High (Mass Spectrometric Detection) | Moderate (Risk of co-elution) |
| Analysis Time per Sample | 5 minutes | 15 minutes | 20 minutes |
Experimental Protocols
High-Throughput GC-MS (HT-GC-MS) Method
This novel method utilizes a shorter capillary column and a faster oven temperature ramp to significantly reduce analysis time without compromising analytical performance.
1. Sample Preparation:
-
For liquid samples, dilute 1 mL of the sample in 9 mL of hexane.
-
For solid samples, use headspace analysis. Place 1 g of the solid sample in a 20 mL headspace vial and seal. Equilibrate at 80°C for 15 minutes.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms, 15 m x 0.25 mm x 0.25 µm.
-
Injection Volume: 1 µL (splitless mode for trace analysis, 50:1 split for higher concentrations).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 40°C/min to 280°C and hold for 2 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 55, 69, 83, 140).
3. Data Analysis:
-
Quantification is performed by generating a calibration curve from the peak area of this compound against the concentration of prepared standards. An internal standard (e.g., nonane) is recommended for enhanced precision.
Method Validation Workflow
The validation of the new HT-GC-MS method follows a structured workflow to ensure its reliability and robustness for the intended application.
Caption: Workflow for the validation of the new HT-GC-MS method.
Comparative Analysis Logic
The decision to employ a specific analytical method for this compound quantification is guided by the specific requirements of the analysis, primarily the need for sensitivity, speed, and specificity.
Caption: Logical diagram for selecting an analytical method for this compound.
References
A Comparative Analysis of Behavioral Responses to Natural vs. Synthetic Semiochemicals: A Methodological Guide
Disclaimer: As of late 2025, dedicated research directly comparing the behavioral responses of any species to synthetic versus natural 3-decene is not available in the public domain. The following guide is a template designed for researchers, scientists, and drug development professionals. It outlines the standard methodologies, data presentation, and conceptual frameworks that would be employed in such a comparative study, using a hypothetical semiochemical as an example.
Quantitative Data Summary
In a typical comparative study, quantitative data on behavioral responses would be meticulously recorded and presented. The following table illustrates how such data for a hypothetical semiochemical might be structured to facilitate a clear comparison between the natural extract and a synthetic analogue. Key metrics often include the percentage of subjects responding, the latency to respond, and the duration of the response.
Table 1: Comparative Behavioral Response to a Hypothetical Semiochemical
| Test Compound | Concentration (µg/µL) | N (Subjects Tested) | Response Rate (%) | Mean Latency to First Response (s) ± SE | Mean Duration of Response (s) ± SE |
| Natural Extract | 1.0 | 50 | 78% | 15.2 ± 1.8 | 45.3 ± 3.2 |
| 0.1 | 50 | 62% | 22.5 ± 2.1 | 30.1 ± 2.9 | |
| Synthetic Version | 1.0 | 50 | 75% | 16.1 ± 1.9 | 43.8 ± 3.5 |
| 0.1 | 50 | 60% | 23.8 ± 2.3 | 28.9 ± 3.1 | |
| Control (Solvent) | N/A | 50 | 10% | N/A | N/A |
SE: Standard Error
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol for a Y-tube olfactometer bioassay, a standard apparatus for studying insect olfactory responses.
Y-Tube Olfactometer Bioassay Protocol
-
Apparatus: A glass Y-tube olfactometer (5 cm main arm, 20 cm arms at a 75° angle) is used. The apparatus is illuminated from above with diffused, uniform light to prevent visual bias. Air is charcoal-filtered and humidified before being passed through each arm at a constant rate (e.g., 200 mL/min).
-
Subjects: The selected insect species (e.g., Drosophila melanogaster) are reared under controlled conditions (25°C, 60% relative humidity, 12:12 light:dark cycle). Adult subjects, 3-5 days post-eclosion, are starved for 24 hours prior to the experiment.
-
Odor Stimuli Preparation:
-
Natural Extract: The natural compound is extracted from its source using a standard method (e.g., headspace collection or solvent extraction) and diluted in a carrier solvent (e.g., hexane) to the desired concentrations.
-
Synthetic Compound: A certified synthetic version of the chemical is purchased and diluted in the same carrier solvent to match the concentrations of the natural extract.
-
Control: The pure carrier solvent is used as a negative control.
-
-
Bioassay Procedure:
-
A 10 µL aliquot of the test or control solution is applied to a filter paper strip and placed in the respective odor chamber connected to an arm of the olfactometer.
-
A single insect is introduced at the base of the main arm.
-
The insect's movement is observed for a set period (e.g., 5 minutes). A choice is recorded when the insect moves a predetermined distance (e.g., 5 cm) into one of the arms and remains there for at least 30 seconds.
-
Insects that do not make a choice within the allotted time are recorded as "no response."
-
After every five trials, the olfactometer is cleaned with a non-residual solvent and baked at 120°C. The positions of the test and control arms are switched to prevent positional bias.
-
-
Data Analysis: The number of insects choosing each arm is compared using a Chi-square (χ²) test to determine statistical significance. Latency and duration data are typically analyzed using a t-test or ANOVA.
Visualizations: Signaling Pathways and Workflows
Visual diagrams are essential for conveying complex biological processes and experimental designs.
Insect Olfactory Signaling Pathway
The following diagram illustrates a generalized signaling pathway for odorant reception in an insect olfactory sensory neuron (OSN). Odorant molecules, upon entering the sensillum, are typically bound by Odorant-Binding Proteins (OBPs) and transported to Odorant Receptors (ORs) on the neuron's dendritic membrane. This interaction initiates a signal transduction cascade, leading to the generation of an action potential.
Experimental Workflow
This diagram outlines the logical flow of a comparative behavioral experiment, from preparation to final data analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
